molecular formula C12H11N3 B1615671 N-Phenylisonicotinamidine CAS No. 23573-51-5

N-Phenylisonicotinamidine

Cat. No.: B1615671
CAS No.: 23573-51-5
M. Wt: 197.24 g/mol
InChI Key: CVDXRDXVUQLBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenylisonicotinamidine is an organic compound with the molecular formula C12H11N3 and a molecular weight of 197.24 g/mol . Its CAS Registry Number is 23573-51-5 . This chemical features an amidine group attached to a pyridine ring, which is further substituted with a phenyl group. This structure classifies it as a pyridinecarboxamide derivative, related to other isonicotinamide compounds that have been explored in various pharmaceutical and chemical research contexts . Molecules with similar structural motifs, particularly those containing the nicotinamide or isonicotinamide core, have been identified as key scaffolds in medicinal chemistry. For instance, such structures have been investigated as potent inhibitors of kinase insert-domain-containing receptor (Kdr) for anti-angiogenesis research, and as modulators of nuclear receptors like FXR and GPBAR1 . The amidine functional group makes this compound a potential building block in synthetic chemistry, useful for constructing more complex heterocyclic systems or for applications in corrosion science, where pyridine-based molecules are known to act as effective inhibitors . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23573-51-5

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

N'-phenylpyridine-4-carboximidamide

InChI

InChI=1S/C12H11N3/c13-12(10-6-8-14-9-7-10)15-11-4-2-1-3-5-11/h1-9H,(H2,13,15)

InChI Key

CVDXRDXVUQLBRU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=C(C2=CC=NC=C2)N

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CC=NC=C2)N

Other CAS No.

23573-51-5

Origin of Product

United States

Foundational & Exploratory

N-Phenylisonicotinamidine: A Scaffolding Perspective on Its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive literature review on the potential biological activities of N-Phenylisonicotinamidine. While direct studies on this specific molecule are limited, a wealth of information on its structural analogs, particularly isonicotinic acid and nicotinamide derivatives, allows for a well-grounded exploration of its therapeutic promise. This document synthesizes existing data to forecast its likely pharmacological profile, offering insights into potential anticancer, antimicrobial, and anti-inflammatory applications.

Introduction: The Isonicotinamidine Scaffold

This compound belongs to the broader class of nicotinamides, which are derivatives of nicotinic acid (Vitamin B3). These scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and their role in fundamental biochemical processes.[1][2] The core structure, featuring a pyridine ring and an amidine group, provides a versatile platform for designing molecules with diverse pharmacological activities. The phenyl substitution on the amidine nitrogen is anticipated to modulate the molecule's lipophilicity and steric profile, potentially influencing its interaction with biological targets.

Potential Anticancer Activity

Derivatives of nicotinamide and isonicotinic acid have demonstrated significant potential as anticancer agents through various mechanisms of action.[3]

Antiproliferative Effects and Cytotoxicity

Substituted phenylfuranylnicotinamidines have been shown to exhibit cytotoxic activities against a panel of human cancer cell lines. Structure-activity relationship (SAR) studies indicate that the substitution pattern on the terminal phenyl ring can modulate the activity from cytostatic to cytotoxic. For instance, certain derivatives have displayed submicromolar GI50 values, indicating potent growth inhibition.[4]

Mechanistic Insights: DNA Interaction and Beyond

A plausible mechanism of action for the anticancer effects of nicotinamidine derivatives is their ability to interact with DNA. Some studies have shown that these compounds can induce nuclease-like DNA degradation, a key feature for chemotherapeutic agents. The presence of the amidine group appears to be crucial for this DNA cleavage affinity.[4] Furthermore, other nicotinamide derivatives have been found to induce apoptosis and cause cell cycle arrest, highlighting multiple avenues for their anticancer effects.[3]

Table 1: Cytotoxic Activity of Representative Nicotinamidine Derivatives

Compound DerivativeCancer Cell LineGI50 (µM)Reference
Phenylfuranylnicotinamidine 4eVarious0.83[4]

Predicted Antimicrobial Properties

The isonicotinic acid scaffold is a cornerstone of several established antimicrobial agents. This suggests a strong likelihood that this compound and its derivatives could possess significant antibacterial and antifungal properties.

Antibacterial Spectrum

Nicotinic acid and its derivatives have been reported to exhibit a broad range of biological activities, including antibacterial effects.[1] For example, certain acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[1] Similarly, substituted phenylfuranylnicotinamidines have demonstrated activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 10–20 µM.[4]

Antifungal Potential

In addition to antibacterial activity, derivatives of nicotinamide have been investigated for their fungicidal properties. Certain novel nicotinamide derivatives have shown potential as succinate dehydrogenase (SDH) inhibitors, a mechanism of action for some commercial fungicides.[5]

Table 2: Antimicrobial Activity of Representative Nicotinamide/Nicotinamidine Derivatives

Compound DerivativeMicroorganismMICReference
Acylhydrazone of Nicotinic AcidStaphylococcus epidermidis1.95 µg/mL[1]
Acylhydrazone of Nicotinic AcidMRSA7.81 µg/mL[1]
Phenylfuranylnicotinamidine 4a/4bStaphylococcus aureus10 µM[4]

Prospective Anti-inflammatory Action

Chronic inflammation is a key driver of numerous diseases, and isonicotinic acid derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.

Inhibition of Inflammatory Mediators

The anti-inflammatory activity of these compounds is believed to be mediated through the inhibition of key inflammatory pathways. For instance, some isonicotinic acid-derived compounds are thought to exert their effects by inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. The suppression of reactive oxygen species (ROS) overproduction is another promising approach for treating chronic inflammation, and isonicotinic acid derivatives have shown potential in this area.

In Vivo Efficacy

The anti-inflammatory potential of nicotinamide derivatives has been demonstrated in in vivo models of inflammation. For example, a novel nicotinamide derivative has been shown to exhibit significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, a standard acute inflammation model.[6]

Experimental Protocols: A Blueprint for Evaluation

The following section outlines standardized, step-by-step methodologies for assessing the biological activities of this compound, based on established protocols for its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is fundamental for determining the antiproliferative effect of a compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration causing 50% growth inhibition) value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a classic model for evaluating the in vivo acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer this compound orally at different doses. A control group should receive the vehicle only.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing the Path Forward: Workflows and Pathways

General Workflow for Biological Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Validation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Anticancer Anticancer Screening (e.g., MTT Assay) Structure->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Structure->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (e.g., Nitric Oxide Assay) Structure->Anti_inflammatory DNA_interaction DNA Interaction Assays Anticancer->DNA_interaction Apoptosis Apoptosis/Cell Cycle Analysis Anticancer->Apoptosis Infection Infection Models Antimicrobial->Infection Enzyme_inhibition Enzyme Inhibition Assays (e.g., COX-2) Anti_inflammatory->Enzyme_inhibition Xenograft Cancer Xenograft Models DNA_interaction->Xenograft Inflammation_model Inflammation Models (e.g., Paw Edema) Enzyme_inhibition->Inflammation_model

Caption: A generalized workflow for the biological evaluation of this compound.

Potential Anti-inflammatory Signaling Pathway

G cluster_0 Inflammatory Stimulus cluster_1 Intracellular Signaling cluster_2 This compound Intervention cluster_3 Cellular Response Stimulus Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Activation Stimulus->NFkB ROS ROS Production Stimulus->ROS COX2 COX-2 Upregulation NFkB->COX2 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins NPI This compound NPI->COX2 Inhibition NPI->ROS Scavenging Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation

Caption: A putative anti-inflammatory mechanism of action for this compound.

Future Directions and Conclusion

The existing literature strongly supports the hypothesis that this compound is a promising scaffold for the development of novel therapeutic agents. Its structural similarity to compounds with proven anticancer, antimicrobial, and anti-inflammatory activities provides a solid foundation for its further investigation.

Future research should focus on the synthesis and direct biological evaluation of this compound to confirm the activities predicted in this review. Should these initial screenings prove successful, subsequent studies should elucidate its precise mechanisms of action and evaluate its efficacy and safety in preclinical in vivo models. The versatility of the isonicotinamidine scaffold also offers ample opportunities for the synthesis of a library of derivatives to explore structure-activity relationships and optimize for potency and selectivity.

References

  • Nowak, M., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(15), 4434. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Development of novel isatin–nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing–bacteria. Scientific Reports, 11(1), 435. [Link]

  • Zaharia, V., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(3), 545-555. [Link]

  • El-Sayed, N. N. E., et al. (2016). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Drug Design, Development and Therapy, 10, 1135–1151. [Link]

  • Wang, X., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1246-1254. [Link]

  • Khan, I., et al. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 25(23), 5732. [Link]

  • Singh, N., et al. (2007). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittelforschung, 57(10), 641-646. [Link]

Sources

An In-Depth Technical Guide to N-Phenylisonicotinamidine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Heterocyclic Scaffold

In the landscape of medicinal chemistry, the strategic combination of pharmacophoric elements is a cornerstone of rational drug design. N-Phenylisonicotinamidine, a molecule integrating the well-established pyridine ring with the versatile amidine functional group, represents a compelling scaffold for the development of novel therapeutics. The pyridine moiety is a ubiquitous feature in a vast array of pharmaceuticals, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate pharmacokinetic properties.[1][2][3] The amidine group, a strong basic functional group, is a known pharmacophore in its own right, often utilized for its ability to interact with biological targets through hydrogen bonding and electrostatic interactions.[4] This guide provides a comprehensive technical overview of this compound, addressing its chemical identity, synthetic pathways, and potential applications in drug discovery and development.

Chemical Identity and Nomenclature

A critical first step in the study of any compound is the unambiguous confirmation of its chemical identity. It is crucial to distinguish this compound from its close analogue, N-Phenylisonicotinamide. The former is a carboximidamide, while the latter is a carboxamide, differing in the nature of the carbon-nitrogen double bond.

This compound is systematically named N'-phenylpyridine-4-carboximidamide .

Chemical Structure:

Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name N'-phenylpyridine-4-carboximidamide-
Molecular Formula C₁₂H₁₁N₃-
Molecular Weight 197.24 g/mol -
CAS Number Not readily available in public databases-

It is important to note that a definitive CAS Registry Number® for N'-phenylpyridine-4-carboximidamide could not be located in a comprehensive search of publicly available chemical databases. Researchers should exercise caution and verify the identity of this compound through analytical means upon synthesis or acquisition.

Table 2: Chemical Synonyms and Related Compounds

Compound NameCAS NumberRelationship
This compound-Primary subject
N'-phenylpyridine-4-carboximidamide-IUPAC Name
N-Phenylisonicotinamide3034-31-9Amide analogue
Isonicotinamide1453-82-3Parent amide
4-Phenylpyridine939-23-1Parent pyridine derivative

Synthetic Methodologies: A Proposed Pathway

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient synthetic route can be proposed based on established methods for amidine synthesis. The Pinner reaction, a classic method for converting nitriles into amidines, provides a robust framework.[5][6]

Proposed Synthetic Pathway: Pinner Reaction

The synthesis of this compound can be envisioned as a two-step process starting from isonicotinonitrile (4-cyanopyridine).

Pinner_Synthesis Isonicotinonitrile Isonicotinonitrile Pinner_Salt Pinner Salt Intermediate (Ethyl pyridine-4-carboximidate hydrochloride) Isonicotinonitrile->Pinner_Salt 1. Anhydrous EtOH, HCl (g) 2. Ether (precipitation) Amidine This compound Pinner_Salt->Amidine Aniline, Anhydrous EtOH, rt

Proposed Pinner reaction for this compound.

Step 1: Formation of the Pinner Salt (Ethyl pyridine-4-carboximidate hydrochloride)

The first step involves the reaction of isonicotinonitrile with an anhydrous alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride gas. This reaction forms the corresponding imidate hydrochloride salt, commonly known as a Pinner salt.[7] The mechanism proceeds via protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by the alcohol.

Experimental Protocol:

  • Dissolve isonicotinonitrile in a minimal amount of anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Cool the solution in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be carefully controlled.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the Pinner salt.

  • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl pyridine-4-carboximidate hydrochloride.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The presence of water would lead to the hydrolysis of the Pinner salt to the corresponding ester and ammonium chloride, a common side reaction.

  • Anhydrous HCl: Gaseous HCl is used to ensure the reaction medium remains anhydrous and to provide the necessary acidic catalysis.

  • Precipitation with Ether: Pinner salts are generally insoluble in non-polar solvents like diethyl ether, allowing for their easy isolation from the reaction mixture.

Step 2: Amination of the Pinner Salt to Form this compound

The isolated Pinner salt is then reacted with aniline in an anhydrous solvent to yield the final product, this compound. The reaction proceeds through nucleophilic attack of the aniline on the imidate carbon, followed by the elimination of ethanol.

Experimental Protocol:

  • Suspend the dried ethyl pyridine-4-carboximidate hydrochloride in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Add a stoichiometric amount of aniline to the suspension.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. Gentle heating may be required to drive the reaction to completion.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Anhydrous Solvent: As in the first step, anhydrous conditions are crucial to prevent hydrolysis of the Pinner salt and the amidine product.

  • Inert Atmosphere: Prevents the oxidation of aniline and other reaction components.

  • Purification: Recrystallization or chromatography is necessary to remove any unreacted starting materials and byproducts, such as ammonium chloride and excess aniline.

Physicochemical Properties and Structural Elucidation

The physicochemical properties of this compound are not extensively documented. However, based on its structure, certain characteristics can be predicted.

Table 3: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Physical State Likely a solid at room temperatureThe presence of aromatic rings and the potential for intermolecular hydrogen bonding would favor a solid state.
Melting Point Moderately highAromatic stacking and hydrogen bonding interactions would contribute to a higher melting point.
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in non-polar solvents and water.The pyridine and phenyl groups provide some lipophilicity, while the amidine and pyridine nitrogens can act as hydrogen bond acceptors.
pKa Basic (pKa of the protonated form likely in the range of 8-10)The amidine functional group is a strong base.

Structural Elucidation:

Upon successful synthesis, the structure of this compound should be unequivocally confirmed using a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the protons on the pyridine and phenyl rings. The chemical shifts and coupling patterns will be indicative of their substitution patterns. The NH proton of the amidine group would likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for each carbon atom in the molecule, including the amidine carbon, which would have a characteristic chemical shift.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=N stretching of the amidine group (around 1650 cm⁻¹), and C-N stretching, as well as aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.

Potential Applications in Drug Development

The hybrid nature of this compound, combining a pyridine ring and an amidine moiety, suggests a range of potential therapeutic applications. Both scaffolds are prevalent in numerous biologically active compounds.[4][8]

Potential Therapeutic Areas:

  • Antimicrobial Agents: Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[3] The amidine group is also a key feature in several antimicrobial and antiparasitic drugs.[4] The combination of these two pharmacophores could lead to compounds with enhanced or novel antimicrobial properties.

  • Enzyme Inhibition: The basic amidine group can act as a bioisostere for other cationic groups and can form strong salt bridges with acidic residues in the active sites of enzymes. This makes this compound a potential candidate for the development of enzyme inhibitors for various therapeutic targets.

  • Receptor Modulation: The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall molecule possesses a rigid, planar structure that could facilitate binding to various receptors. Nicotinic acetylcholine receptors, for instance, are a well-known target for pyridine-containing compounds.[9]

  • Anti-inflammatory and Anticancer Activity: Numerous pyridine and amidine derivatives have demonstrated anti-inflammatory and anticancer properties.[2][4][10] The potential of this compound in these areas warrants further investigation.

Illustrative Drug Development Workflow:

Drug_Development_Workflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development Synthesis Synthesis & Purification of This compound Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Screening In Vitro Biological Screening (e.g., antimicrobial, enzyme inhibition) Characterization->Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Screening->Lead_Optimization In_Vivo In Vivo Efficacy & Safety Studies (Animal Models) Lead_Optimization->In_Vivo Phase_I Phase I Clinical Trials (Safety & Dosage) In_Vivo->Phase_I Phase_II Phase II Clinical Trials (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy & Monitoring) Phase_II->Phase_III

A conceptual workflow for the development of this compound-based therapeutics.

Conclusion and Future Directions

This compound presents itself as a molecule of significant interest for medicinal chemists and drug discovery professionals. Its synthesis, while not explicitly detailed in the literature, can be readily approached through established methodologies like the Pinner reaction. The combination of the pyridine and amidine pharmacophores suggests a high potential for biological activity across various therapeutic areas.

Future research should focus on the definitive synthesis and characterization of this compound to establish its physicochemical properties. Subsequently, a systematic biological evaluation is warranted to explore its potential as an antimicrobial, enzyme inhibitory, or receptor-modulating agent. Structure-activity relationship (SAR) studies, involving modifications of both the phenyl and pyridine rings, will be crucial in optimizing its biological activity and developing it into a viable lead compound for future drug development programs.

References

  • PubChem. 4-Phenylpyridine. [Link]

  • CAS Common Chemistry. N-Phenyl-1H-indole-3-carboxamide. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • Google Patents. CN100345828C - Process for preparing N-amino piperidine hydrochloride.
  • Chemistry Stack Exchange. Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate?. [Link]

  • Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. PMC. [Link]

  • Design, synthesis and molecular modeling of novel aryl carboximidamides and 3-aryl-1,2,4-oxadiazoles derived from indomethacin as potent anti-inflammatory iNOS/PGE2 inhibitors. PubMed. [Link]

  • ResearchGate. ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction... [Link]

  • ResearchGate. (PDF) One-Pot Synthesis of Some Novel N-Aryl-1,4-Dihydropyridines Derivatives Bearing Nitrogen Mustard. [Link]

  • ResearchGate. (PDF) Synthesis, Biological Activity, Molecular Modelling Studies and 3D-QSAR Investigations of N-[2-(aryl/substituted aryl)-4-oxo-1, 3-thiazolidin-3-yl] pyridine-4-carboxamides. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. PubMed. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]

  • Application of nicotine enantiomers, derivatives and analogues in therapy of neurodegenerative disorders. PubMed. [Link]

  • ResearchGate. (PDF) Innovative Green Synthesis of 4-Aryl-Pyrazolo[8][11]Pyrano[2,3- d ]Pyrimidines under Catalyst-Free Conditions. [Link]

  • Scribd. Medicinal Uses of Pyridine Derivatives | PDF. [Link]

  • Reactions for making widely used aniline compounds break norms of synthesis. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]

  • YouTube. Pinner Pyrimidine Synthesis. [Link]

  • Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. PubMed Central. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]

  • Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee. PubMed. [Link]

  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

  • Cu/ZnO@GO promoted green synthesis of novel dipyridopyrimidines: evaluation of biological activity and theoretical study of the mechanism using a DFT method. NIH. [Link]

  • Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]

  • ResearchGate. Pinner reaction | Request PDF. [Link]

  • chemeurope.com. CAS registry number. [Link]

Sources

Thermodynamic Stability of N-Phenylisonicotinamidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Phenylisonicotinamidine derivatives represent a critical pharmacophore in medicinal chemistry, particularly in the design of serine protease inhibitors (e.g., Factor Xa inhibitors like betrixaban). Their thermodynamic stability is governed by a complex interplay of prototropic tautomerism , E/Z stereoisomerism , and hydrolytic susceptibility .

This guide provides a rigorous analysis of these stability factors. Unlike simple amides, the amidine functionality (


) introduces a basic center capable of resonance-assisted hydrogen bonding (RAHB), which significantly alters the thermodynamic landscape. Understanding these parameters is essential for optimizing shelf-life, formulation pH, and predicting metabolic fate.

Molecular Architecture & Isomerism

The core stability of this compound is dictated by the equilibrium between its tautomeric and stereoisomeric forms. This is not merely a structural curiosity but the primary driver of the compound's free energy profile.

Prototropic Tautomerism

The amidine group allows for the migration of a proton between the two nitrogen atoms. For N-phenyl derivatives, this equilibrium is heavily influenced by the electronic conjugation with the phenyl ring.

  • Tautomer A (Imine form): The double bond is located on the nitrogen bearing the phenyl group (

    
    ). This form allows for extended conjugation between the pyridine, the amidine 
    
    
    
    -system, and the phenyl ring, often making it the thermodynamically preferred tautomer in non-polar solvents.
  • Tautomer B (Enamine-like form): The double bond is on the unsubstituted nitrogen (

    
    ). This form is generally less stable due to the disruption of the continuous 
    
    
    
    -system, although specific substitutions on the phenyl ring (e.g., strong electron-withdrawing groups) can shift the equilibrium.
E/Z Stereoisomerism

Around the


 double bond, the substituents can adopt an E (trans) or Z (cis) configuration.
  • Z-Isomer: Often stabilized by an intramolecular hydrogen bond between the amidine N-H and the lone pair of the pyridine nitrogen (if sterically allowed) or ortho-substituents on the phenyl ring.

  • E-Isomer: Typically the kinetically formed product, but may isomerize to the Z-form to maximize dipole minimization or hydrogen bonding.

Thermodynamic Equilibrium Diagram

The following diagram illustrates the connectivity and energetic relationship between these species.

AmidineStability cluster_taut Prototropic Tautomerism (Fast Exchange) E_Iso E-Isomer (Kinetic Product) TS_Rot Rotational Transition State (High Energy) E_Iso->TS_Rot  ΔG‡ ~ 15-20 kcal/mol   Hydrolysis Hydrolysis Products (Amide + Aniline) E_Iso->Hydrolysis  k_hyd (pH dependent)   Z_Iso Z-Isomer (Thermodynamic Product) Z_Iso->TS_Rot Z_Iso->Hydrolysis  k_hyd (slower)   TS_Rot->E_Iso TS_Rot->Z_Iso

Figure 1: Isomerization and degradation landscape. The E/Z isomerization barrier is significant, often requiring acid catalysis or elevated temperatures to overcome.

Chemical Stability: Hydrolysis Kinetics

The primary degradation pathway for N-phenylisonicotinamidines is hydrolysis to isonicotinamide and aniline . This reaction is thermodynamically favorable (


) but kinetically controlled by pH.
Mechanism

Hydrolysis proceeds via the addition of water to the amidine carbon, forming a tetrahedral intermediate.

  • Acidic pH (pH < 5): The amidine is protonated (

    
    ). The cationic species is resistant to nucleophilic attack by water due to electrostatic repulsion, making the compound most stable  in this region.
    
  • Neutral/Basic pH (pH > 7): The concentration of the neutral free base increases. Hydroxide ions (

    
    ) or water molecules attack the 
    
    
    
    bond. The reaction rate typically maximizes near the
    
    
    of the conjugate acid or in highly alkaline conditions.
Comparative Stability Data

The following table summarizes the relative stability of isonicotinamidine derivatives compared to related functionalities.

FunctionalityHydrolysis Rate (

)

(pH 7.4, 37°C)
Dominant Instability Factor
This compound Moderate20 - 100 hoursNucleophilic attack on C=N
Benzamidine Slow> 200 hoursResonance stabilization
N-Alkyl Amidine Fast< 10 hoursLack of conjugation
Isonicotinamide Very Slow> 1000 hoursAmide resonance

Note: Data represents generalized trends for unsubstituted derivatives. Electron-withdrawing groups on the phenyl ring (e.g., -F, -Cl) accelerate hydrolysis by increasing the electrophilicity of the amidine carbon.

Experimental Characterization Protocols

To rigorously assess the thermodynamic stability of a new derivative, the following protocols must be employed. These are designed to be self-validating.

Protocol A: Determination of Isomerization Barrier (VT-NMR)

Objective: Calculate the activation energy (


) for E/Z isomerization.
Rationale:  A low barrier (< 20 kcal/mol) implies rapid interconversion at room temperature, complicating formulation.
  • Sample Prep: Dissolve 10 mg of the derivative in 0.6 mL DMSO-

    
    .
    
  • Acquisition: Acquire

    
     NMR spectra at 10 K intervals from 298 K to 393 K.
    
  • Observation: Monitor the coalescence of the N-H protons or distinct phenyl signals.

  • Calculation: Use the Eyring equation:

    
    
    where 
    
    
    
    is the rate constant at the coalescence temperature (
    
    
    ).
Protocol B: pH-Rate Profile Construction

Objective: Identify the pH of maximum stability (


).
Rationale:  Essential for liquid formulation development.
  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.0, 6.8, 7.4, and 9.0 (ionic strength adjusted to 0.15 M with NaCl).

  • Incubation: Dissolve compound to 100

    
     in each buffer (with <1% DMSO cosolvent). Incubate at 37°C.
    
  • Sampling: Aliquot samples at

    
     hours.
    
  • Quenching: Immediately dilute into cold acetonitrile to stop the reaction.

  • Analysis: Quantify remaining parent and formation of isonicotinamide via HPLC-UV (C18 column, Gradient 5-95% ACN/Water + 0.1% TFA).

  • Plotting: Plot

    
     vs. time to obtain 
    
    
    
    . Plot
    
    
    vs. pH.

Computational Assessment (DFT)

Before synthesis, thermodynamic stability can be predicted using Density Functional Theory (DFT).

  • Level of Theory: B3LYP/6-311++G(d,p) is the standard for organic amidines.

  • Solvation Model: PCM (Polarizable Continuum Model) with water is required, as vacuum calculations often erroneously predict the E-isomer as the global minimum due to the absence of dielectric stabilization.

  • Key Descriptor: Calculate the Boltzmann distribution of conformers. If the energy difference (

    
    ) between E and Z isomers is < 3 kcal/mol, expect a mixture in solution.
    

References

  • Isomerization Mechanisms: pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. Beilstein J. Org. Chem. 2016 , 12, 2372–2381. Link

  • Hydrolysis Kinetics: Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. J. Chem. Soc., Perkin Trans. 2. 2002 . Link

  • Prodrug Stability: Stability of alkoxycarbonylamidine prodrugs. Pharm.[1][2] Res. 1997 , 14, 1472–1478. Link

  • Factor Xa Inhibitors: Direct Factor Xa Inhibitors: Clinical Pharmacology and Clinical Development. Cleveland Clinic / Drug Development Research. Link

Sources

Unlocking the Therapeutic Potential of N-Phenylisonicotinamidine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Phenylisonicotinamidine is a fascinating heterocyclic compound featuring a pyridine ring, an amidine group, and a phenyl substituent. While direct, extensive research on this specific molecule is nascent, its structural motifs are present in a multitude of biologically active compounds. This guide provides a comprehensive, in-depth exploration of potential therapeutic targets for this compound, grounded in established knowledge of its constituent chemical features. We will delve into the mechanistic rationale for each proposed target, provide detailed protocols for experimental validation, and offer a framework for advancing this promising compound through the drug discovery pipeline. This document is intended for researchers, scientists, and drug development professionals seeking to pioneer the therapeutic applications of this compound.

Section 1: Inferred Pharmacology and Rationale for Target Selection

The chemical architecture of this compound suggests a high probability of interaction with several key classes of biological targets. The isonicotinamide core is a well-known pharmacophore, while the phenyl group can significantly influence binding affinity and selectivity. Our primary hypotheses for therapeutic targets are centered around pathways modulated by nicotinic acid and related compounds.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels crucial to synaptic transmission in the central and peripheral nervous systems.[1] The structural similarity of the isonicotinamidine moiety to nicotinic acid, a known modulator of nAChRs, strongly suggests that this compound may act as a ligand for these receptors.[2] Specifically, the α7 and α4β2 subtypes are compelling targets due to their involvement in inflammation, pain, and neurodegenerative disorders.[3][4]

Mechanistic Hypothesis: this compound may act as an agonist, antagonist, or allosteric modulator of nAChRs. Binding to the receptor could either mimic the effect of acetylcholine, block its action, or modify the receptor's response to its natural ligand.[5] The phenyl group may confer subtype selectivity, a highly desirable trait for minimizing off-target effects.

Section 2: Primary Target Class - Neuronal Receptors

Based on the structural alerts within this compound, neuronal receptors, particularly those responsive to nicotinic agonists, represent a primary avenue for investigation.

Target: α7 Nicotinic Acetylcholine Receptor (α7 nAChR)

The α7 nAChR is a key player in the cholinergic anti-inflammatory pathway and is implicated in cognitive function.[4] Its activation has been shown to be anti-inflammatory and analgesic.[3]

A systematic approach is required to validate and characterize the interaction of this compound with the α7 nAChR.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation A Radioligand Binding Assay B Functional Assay (Calcium Flux) A->B Confirm Interaction C Electrophysiology (Patch Clamp) B->C D Competition Binding Assay C->D Determine Modality E Animal Model of Inflammation D->E F Animal Model of Neuropathic Pain E->F Assess Therapeutic Efficacy

Caption: Workflow for α7 nAChR Target Validation.

Protocol 2.1.1: Radioligand Binding Assay

  • Objective: To determine if this compound binds to the α7 nAChR.

  • Materials:

    • Membranes from cells expressing human α7 nAChR.

    • Radioligand (e.g., [125I]α-bungarotoxin or [3H]epibatidine).

    • This compound.

    • Assay buffer (e.g., PBS with 0.1% BSA).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd), and varying concentrations of this compound.

    • For non-specific binding control, add a high concentration of a known α7 nAChR ligand (e.g., nicotine).

    • Incubate at room temperature for 1-2 hours.

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of the compound to determine the IC50 value.

Protocol 2.1.2: Electrophysiology - Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Objective: To characterize the functional effect (agonist, antagonist, or allosteric modulator) of this compound on α7 nAChR ion channel function.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA for human α7 nAChR.

    • TEVC rig with microelectrodes.

    • Perfusion system.

    • Agonist (e.g., acetylcholine).

    • This compound.

  • Procedure:

    • Inject oocytes with α7 nAChR cRNA and incubate for 2-4 days.

    • Place an oocyte in the recording chamber and impale with two microelectrodes.

    • Clamp the membrane potential at a holding potential of -70 mV.

    • To test for agonist activity, perfuse the oocyte with increasing concentrations of this compound and record the elicited current.

    • To test for antagonist activity, co-apply a fixed concentration of acetylcholine with increasing concentrations of this compound and measure the inhibition of the acetylcholine-evoked current.

    • To test for positive allosteric modulation, co-apply a sub-maximal concentration of acetylcholine with increasing concentrations of this compound and look for potentiation of the current.

  • Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Target: GPR109A (HM74A or PUMA-G)

GPR109A is a G protein-coupled receptor for nicotinic acid, primarily expressed in adipocytes and immune cells.[2] Its activation leads to a decrease in free fatty acids and has anti-inflammatory effects. The structural similarity to nicotinic acid makes GPR109A a plausible target for this compound.

G NP This compound GPR109A GPR109A NP->GPR109A Gi Gαi GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL phosphorylates Lipolysis Lipolysis Inhibition HSL->Lipolysis

Caption: GPR109A Signaling Pathway.

Protocol 2.2.1: cAMP Assay

  • Objective: To determine if this compound activates GPR109A and inhibits cAMP production.

  • Materials:

    • Cells stably expressing human GPR109A (e.g., CHO-K1).

    • Forskolin.

    • This compound.

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate GPR109A-expressing cells in a 96-well plate.

    • Pre-treat cells with varying concentrations of this compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound to determine the EC50.

Section 3: Secondary Target Class - Enzymes

The amidine group in this compound can participate in hydrogen bonding and electrostatic interactions, making it a potential inhibitor of various enzymes.

Target: Cyclooxygenase (COX) Enzymes

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes (COX-1 and COX-2).[6] Some heterocyclic compounds are known to possess anti-inflammatory properties through this mechanism.

Protocol 3.1.1: COX-1/COX-2 Inhibition Assay

  • Objective: To assess the inhibitory activity of this compound against COX-1 and COX-2.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2.

    • Arachidonic acid (substrate).

    • Colorimetric or fluorescent COX inhibitor screening kit.

    • This compound.

    • Known COX inhibitors for control (e.g., indomethacin, celecoxib).

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In separate wells of a 96-well plate, add COX-1 or COX-2 enzyme, the assay buffer, and the test compound or control inhibitor.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time.

    • Stop the reaction and measure the product (e.g., prostaglandin H2) using the detection reagent provided in the kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Target Assay Parameter Potential Therapeutic Indication
α7 nAChR Radioligand BindingIC50Inflammation, Neuropathic Pain, Alzheimer's Disease
ElectrophysiologyEC50/IC50
GPR109A cAMP AssayEC50Dyslipidemia, Atherosclerosis
COX-1/COX-2 Enzyme Inhibition AssayIC50Inflammation, Pain

Section 4: Future Directions and Concluding Remarks

The therapeutic potential of this compound is, at present, a landscape of compelling possibilities derived from its chemical structure. The targets and protocols outlined in this guide provide a robust starting point for a systematic investigation. Positive results from these initial in vitro studies should be followed by more comprehensive preclinical evaluations, including pharmacokinetic profiling, in vivo efficacy studies in relevant disease models, and preliminary toxicology assessments. The journey from a promising molecule to a therapeutic agent is long and challenging, but the foundational work described herein is a critical first step in unlocking the potential of this compound for the benefit of patients.

References

  • Pike, N. (2022). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Albuquerque, E. X., et al. (2009). Nicotinic Acetylcholine Receptors: From Basic Science to Therapeutics. Physiological Reviews.
  • Bagdas, D., et al. (2023). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. PubMed. [Link]

  • Brejc, K., et al. (2001). Crystal structure of an ACh-binding protein reveals the ligand-binding domain of nicotinic receptors.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
  • Corringer, P. J., et al. (2002). The nicotinic receptor ligand binding domain. PubMed. [Link]

  • Damaj, M. I., et al. (2018). The antinociceptive and anti-inflammatory properties of the α7 nAChR Weak Partial Agonist p-CF(3) N,N-diethyl-N′-phenylpiperazine. Journal of Pharmacology and Experimental Therapeutics.
  • Karlin, A. (2002). Emerging structure of the nicotinic acetylcholine receptors.
  • Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. [Link]

  • Copeland, R. A. (2000).
  • Gotti, C., et al. (2000). Antagonism of nicotinic receptors of rat chromaffin cells by N,N,N-trimethyl-1-(4-trans-stilbenoxy)-2-propylammonium iodide: a patch clamp and ligand binding study. British Journal of Pharmacology. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

Sources

electronic properties of the amidine group in N-Phenylisonicotinamidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of the Amidine Group in N-Phenylisonicotinamidine

Authored by: A Senior Application Scientist

Abstract

The amidine moiety is a cornerstone functional group in medicinal chemistry, prized for its unique electronic characteristics that govern its role in molecular recognition and its influence on pharmacokinetic profiles.[1] This guide provides a comprehensive exploration of the electronic properties of the amidine group, contextualized within the specific molecule this compound. We will dissect the interplay of resonance, inductive effects, and tautomerism that define the group's behavior. Furthermore, this document details the experimental and computational methodologies employed to probe these properties, offering field-proven insights into the causality behind experimental design. For researchers, scientists, and drug development professionals, this guide serves as a technical resource for understanding and leveraging the nuanced electronics of the amidine scaffold in modern therapeutic design.

The Amidine Functional Group: A Duality of Electron Donation and Withdrawal

At the heart of this compound lies the amidine functional group, a nitrogenous analogue of a carboxylic acid's amide. Its structure, characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to another, gives rise to a fascinating electronic duality. This duality is not merely academic; it is the very source of the amidine's utility as a versatile pharmacophore.[1][2]

The electronic nature of the amidine group is dictated by two primary, and often competing, phenomena:

  • The Inductive Effect (-I): Nitrogen is more electronegative than carbon. Consequently, the nitrogen atoms in the amidine group exert an electron-withdrawing inductive effect through the sigma (σ) bond framework.[3][4] This effect polarizes the bonds, drawing electron density away from the central carbon atom.

  • The Resonance Effect (+M/+R): The lone pair of electrons on the sp³-hybridized nitrogen atom can be delocalized into the π-system of the N=C double bond.[3][5] This donation of electrons through the pi (π) system is a powerful electron-donating effect.

Crucially, when these two effects are in opposition, the resonance effect is typically predominant, defining the overall electronic character of the functional group.[4] In this compound, this delocalization extends further into the attached aromatic (phenyl) and heteroaromatic (isonicotinyl) rings, creating a complex electronic landscape that is highly sensitive to substitution and protonation state.

Resonance Stabilization and Charge Delocalization

The defining electronic feature of the amidine group is its significant resonance stabilization. The π-electrons are not confined to the C=N double bond but are delocalized across the entire three-atom N-C-N system. This delocalization results in two equivalent resonance contributors, where the positive charge is shared between the two nitrogen atoms and the negative charge resides on the imino nitrogen.

Caption: Resonance delocalization in the amidine functional group.

This delocalization has profound consequences:

  • Increased Basicity: The sharing of the lone pair makes the imino nitrogen (the one with the double bond) more electron-rich and thus more basic than the nitrogen in an imine. The resulting protonated amidinium ion is highly stabilized by resonance, with the positive charge shared equally by both nitrogen atoms.

  • Planar Geometry: The partial double-bond character of both C-N bonds favors a planar geometry for the N-C-N fragment to maximize π-orbital overlap.

Tautomerism in this compound

This compound, being an N,N'-disubstituted amidine, can exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly via the migration of a proton. The position of the double bond determines the specific tautomer.

Caption: Tautomeric equilibrium in this compound.

The equilibrium between these forms is subtle and depends on several factors:

  • Electronic Nature of Substituents: The electron-donating or electron-withdrawing nature of the phenyl and isonicotinyl groups can favor one tautomer over the other.[6][7]

  • Solvent Polarity: Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions.

  • Intramolecular Hydrogen Bonding: The possibility of forming a stable intramolecular hydrogen bond can lock the molecule into a preferred tautomeric state.

Studies on N-arylamidines have often shown that the tautomer where the imino nitrogen is bonded to the aryl group (Tautomer A in the diagram) is favored.[7]

Methodologies for Characterizing Electronic Properties

A multi-faceted approach combining experimental spectroscopy and computational modeling is essential for a complete understanding of the amidine group's electronics.

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying the electronic environment of nuclei in solution.

  • Causality: The chemical shift (δ) of a nucleus is directly proportional to the local electron density around it. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm).

  • Application:

    • ¹H NMR: Can be used to observe the N-H proton and determine the major tautomer in solution. The chemical shift of the N-H proton can also provide information about hydrogen bonding.

    • ¹³C NMR: The chemical shift of the central amidine carbon is highly sensitive to the electronic effects of the substituents and can confirm the degree of electron delocalization.

    • ¹⁵N NMR: Directly probes the nitrogen atoms, providing unambiguous information about their hybridization state and electronic environment, which is crucial for distinguishing between tautomers.

Protocol: ¹H NMR for Tautomer Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO is a polar aprotic solvent that can solubilize the compound and potentially slow down proton exchange, allowing for clearer observation of the N-H signal.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Integrate all signals to determine proton ratios.

    • Identify the aromatic signals corresponding to the phenyl and isonicotinyl rings.

    • Locate the broad singlet corresponding to the N-H proton. Its chemical shift and integration relative to other protons can indicate the predominant tautomer.

    • If two distinct N-H signals are observed, it suggests a mixture of tautomers in slow exchange on the NMR timescale.

B. UV-Visible Spectroscopy for pKa Determination

The basicity of the amidine group, quantified by its pKa value, is a direct reflection of its electronic properties. UV-Vis spectroscopy is a reliable method for measuring pKa.

  • Causality: The protonated (amidinium) and neutral forms of the molecule have different electronic structures and thus different chromophores. This leads to distinct absorption spectra. At a pH equal to the pKa, the concentrations of the acidic and basic forms are equal.

  • Application: By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pH at which the protonated and neutral forms are in equal concentration.

Protocol: Spectrophotometric pKa Determination

  • Stock Solution: Prepare a concentrated stock solution of this compound in methanol or DMSO.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range of at least 3-4 units around the expected pKa.

  • Measurement:

    • Add a small, constant aliquot of the stock solution to each buffer solution in a cuvette.

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) for each pH.

    • Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

  • Data Analysis:

    • Plot absorbance at the chosen wavelength versus pH.

    • Fit the data to the Henderson-Hasselbalch equation or determine the pKa graphically from the inflection point of the resulting sigmoidal curve.

Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into electronic properties that are difficult to measure directly.[8][9]

  • Causality: DFT solves the Schrödinger equation approximately to calculate the electron density distribution of a molecule. From this, numerous electronic properties can be derived.

  • Application:

    • Geometry Optimization: Determines the lowest energy conformation of the molecule, providing accurate bond lengths and angles.

    • Tautomer Stability: The relative energies of the optimized tautomers can be calculated to predict the most stable form.

    • Molecular Electrostatic Potential (MEP) Mapping: Visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

    • Frontier Molecular Orbital (HOMO/LUMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity and electronic transitions.[10]

Workflow: DFT Analysis of this compound

DFT_Workflow start 1. Build Initial Structures (Tautomer A & Tautomer B) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc 3. Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_comp 4. Compare Relative Energies (ΔE = E_A - E_B) freq_calc->energy_comp mep 5. Calculate Properties (MEP, HOMO/LUMO, Charges) energy_comp->mep analysis 6. Analyze & Visualize Results mep->analysis

Caption: A typical DFT workflow for analyzing molecular electronic properties.

Implications in Drug Design and Development

Understanding the electronic properties of the amidine in this compound is critical for predicting its behavior in a biological system.

Role in Molecular Recognition

The amidine group is an excellent bioisostere for carboxylates and other charged groups.[11] Its ability to engage in specific, directional interactions is a direct result of its electronic structure.

  • Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the sp²-hybridized imino nitrogen, with its localized lone pair, is a strong hydrogen bond acceptor.

  • Salt Bridge Formation: Due to its basicity (pKa typically 9-12), the amidine group is protonated at physiological pH (7.4). The resulting amidinium cation can form strong electrostatic interactions (salt bridges) with negatively charged residues like aspartate or glutamate in a protein's active site.

Drug_Target_Interaction cluster_receptor Receptor Pocket cluster_ligand This compound (Protonated) acceptor Asp/Glu (H-Bond Acceptor) donor Backbone NH (H-Bond Donor) amidinium R–C(NH₂⁺)–NHR' donor->amidinium H-Bond amidinium->acceptor Salt Bridge / H-Bond

Caption: Amidinium group forming key interactions in a receptor binding site.

Influence on Pharmacokinetics

The electronic properties of the amidine group significantly impact a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Solubility and Absorption: The basicity of the amidine group means that the charge state of the molecule is pH-dependent. Its positive charge at physiological pH generally increases aqueous solubility but can hinder passive diffusion across lipid membranes. This is a critical trade-off that drug developers must balance.

  • Metabolic Stability: While often stable, the amidine group can be susceptible to hydrolysis by amidase enzymes, converting it to the corresponding amide. The electronic environment around the amidine can modulate its susceptibility to such metabolic pathways.

Conclusion

The amidine group in this compound is a sophisticated functional unit whose electronic properties are governed by a delicate balance of resonance and inductive effects. This balance dictates its geometry, basicity, and tautomeric preferences. A thorough characterization using a combination of spectroscopic and computational methods is essential for any drug development program. The insights gained from such studies allow medicinal chemists to rationally design molecules with optimized target affinity and desirable pharmacokinetic properties, ultimately leveraging the unique electronic nature of the amidine scaffold to create more effective therapeutics.

References

  • Amine group - electron donating or withdrawing group? - Chemistry Stack Exchange. (2014). Chemistry Stack Exchange. [Link]

  • Substituent Effects - La Salle University. (n.d.). La Salle University. [Link]

  • Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • Amidine: Structure, Reactivity and Complexation Behaviour. (n.d.). IntechOpen. [Link]

  • Electronic Structure, Vibrational Assignments and Simulation Studies With A/T Rich DNA Duplex of an Aromatic Bis-Amidine Derivative. (2017). PubMed. [Link]

  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. (n.d.). PubMed Central. [Link]

  • Synthesis, characterization and cytotoxicity of new 2‐isonicotinoyl‐N‐phenylhydrazine‐1‐carbothioamide and its metal complexes. (n.d.). ResearchGate. [Link]

  • Substituent Effects in Tautomerism. Part 11.l para-Substitution in N- Phenylamid ines. (n.d.). Royal Society of Chemistry. [Link]

  • First-principles study of electronic properties of Zn and La doped and co-doped anatase TiO2. (2023). ResearchGate. [Link]

  • Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). (2017). Master Organic Chemistry. [Link]

  • Amide as a Potential Pharmacophore for Drug Designing of Novel Anticonvulsant Compounds. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Some New N-(Substituted 4-Methylene-2-oxo-4H-benzo[e][3][4]oxazin-3-yl)isonicotinamide. (n.d.). ResearchGate. [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). Master Organic Chemistry. [Link]

  • Computational Study of sp(x=1–3)‐Hybridized Be−Be Bonds Stabilized by Amidinate Ligands. (2020). ResearchGate. [Link]

  • Imines and Enamines: Preparation and Tautomerism. (2023). YouTube. [Link]

  • Synthesis and Characterization of Some New Substituted Piperidine Derivatives. (n.d.). ResearchGate. [Link]

  • Applications of amide isosteres in medicinal chemistry. (2019). PubMed. [Link]

  • Inductive Effects of Alkyl Groups. (2023). Chemistry LibreTexts. [Link]

  • Generative organic electronic molecular design informed by quantum chemistry. (n.d.). PubMed Central. [Link]

  • Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). (n.d.). MDPI. [Link]

  • Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding. (n.d.). PubMed Central. [Link]

  • Absorption Intensities of Organic Molecules from Electronic Structure Calculations versus Experiments: The Effect of Solvation. (n.d.). ChemRxiv. [Link]

  • Functional Group Characteristics and Roles. (n.d.). ASHP. [Link]

  • Experimental Techniques to Study Organic Chemistry Mechanisms. (n.d.). Kozlowski Group. [Link]

  • The tautomeric forms of amides 1 are imidic acids 2. (n.d.). Thieme Chemistry. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. [Link]

  • X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. (2024). MDPI. [Link]

  • Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. (n.d.). PubMed Central. [Link]

  • Experimental pKa values, atomic partial charges calculated by MNDO-PM6... (n.d.). ResearchGate. [Link]

  • Electrochemistry of Organic and Organometallic Compounds. (n.d.). MDPI. [Link]

  • Amidation. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • THEORETICAL-EXPERIMENTAL STUDY OF S. (n.d.). UFAL. [Link]

  • Acid-base properties of nitrogen-containing functional groups. (2022). Chemistry LibreTexts. [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of N-Phenylisonicotinamidine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Phenylisonicotinamidine is a molecule of interest in various research and drug development endeavors. Accurate and reproducible experimental results rely on the precise preparation and characterization of stock solutions. Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent, often favored for its ability to dissolve a wide range of organic compounds.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of this compound stock solutions in DMSO. Due to a lack of extensive published data on the specific solubility and stability of this compound, this guide emphasizes an empirical approach to determining these parameters. By following these protocols, researchers can ensure the quality and reliability of their stock solutions for downstream applications.

Chemical and Physical Properties of this compound

A summary of the known chemical properties of this compound is provided in the table below. It is important to note that specific solubility and stability data in DMSO are not widely available and should be determined experimentally.

PropertyValueSource
Molecular Formula C₁₂H₁₁N₃PubChemLite[3]
Monoisotopic Mass 197.095 g/mol PubChemLite[3]
Molecular Weight 197.24 g/mol Calculated
Appearance To be determined by userN/A
Solubility in DMSO To be determined empiricallyN/A
Stability in DMSO To be determined empiricallyN/A

Materials and Equipment

Materials:

  • This compound solid (as pure as available)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ACS reagent grade or higher[1]

  • Sterile, amber glass vials with PTFE-lined caps

  • Sterile, disposable serological pipettes or calibrated micropipettes with low-retention tips

  • Lint-free wipes

Equipment:

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Magnetic stirrer and stir bars (optional)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile)

  • Fume hood

  • Temperature-controlled storage (e.g., refrigerator at 4°C, freezer at -20°C and -80°C)

Safety Precautions

  • Handling: Always handle this compound solid and its solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves at all times.[5]

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material or absorb the liquid with an inert material and place it in a sealed container for proper disposal.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Protocol for Empirical Determination of Solubility and Preparation of a Stock Solution

This protocol outlines a method to determine the approximate solubility of this compound in DMSO and subsequently prepare a stock solution at a desired concentration.

1. Gravimetric Preparation of a Saturated Solution:

  • Tare a sterile, amber glass vial on an analytical balance.

  • Accurately weigh a small amount of this compound (e.g., 5-10 mg) into the vial and record the exact weight.

  • Using a calibrated micropipette, add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 2-3 minutes. If the solid dissolves completely, proceed to the next step. If not, sonicate for 5-10 minutes or use a magnetic stirrer.

  • Continue adding small, precise volumes of DMSO (e.g., 10 µL increments), followed by vortexing/sonication, until the solid is fully dissolved. Record the total volume of DMSO added.

  • To ensure saturation, add a very small additional amount of solid this compound and observe if it dissolves. If it does not, the solution is saturated.

2. Calculation of Approximate Solubility:

  • Calculate the approximate solubility using the following formula: Solubility (mg/mL) = (Initial mass of this compound (mg)) / (Total volume of DMSO added (mL))

3. Preparation of a Stock Solution at a Working Concentration:

  • It is best practice to prepare stock solutions at a concentration slightly below the determined solubility limit to ensure complete dissolution and stability.

  • Example Calculation for a 10 mM Stock Solution:

    • Molecular Weight (MW) of this compound = 197.24 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Mass (g) = Desired Concentration (mol/L) * Volume (L) * MW ( g/mol )

    • To prepare 1 mL (0.001 L) of a 10 mM solution:

      • Mass (mg) = 0.010 mol/L * 0.001 L * 197.24 g/mol * 1000 mg/g = 1.9724 mg

  • Procedure:

    • Accurately weigh 1.97 mg of this compound into a sterile, amber glass vial.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex or sonicate until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no particulates.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound in DMSO.

Protocol for Assessing Stock Solution Stability

The stability of the prepared stock solution should be assessed under your specific laboratory conditions.[6][7]

1. Initial Assessment (Time Zero):

  • Prepare a fresh stock solution of this compound in DMSO.

  • Aliquot the stock solution into several sterile, amber glass vials to avoid multiple freeze-thaw cycles of the main stock.

  • Visually inspect the solution for any signs of precipitation or color change.

  • If analytical instrumentation (e.g., HPLC, LC-MS) is available, run a baseline analysis to determine the initial purity and concentration.

2. Short-Term Stability (Room Temperature and 4°C):

  • Store aliquots of the stock solution at room temperature (e.g., 20-25°C) and at 4°C.

  • Visually inspect the solutions at regular intervals (e.g., 2, 4, 8, 24, and 48 hours).

  • If analytical methods are available, re-analyze the samples at these time points to check for degradation.

3. Long-Term Stability (-20°C and -80°C):

  • Store aliquots at -20°C and -80°C.

  • At various time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw an aliquot rapidly and inspect it visually for any precipitation. Allow the solution to come to room temperature before use.

  • If precipitation is observed, attempt to redissolve by vortexing or gentle warming. If the precipitate does not redissolve, the solution is not stable under those storage conditions.

  • Use analytical methods to quantify any degradation over time.

4. Freeze-Thaw Stability:

  • Subject an aliquot to multiple freeze-thaw cycles (e.g., 3-5 cycles). A freeze-thaw cycle consists of freezing the sample at -20°C or -80°C and then thawing it to room temperature.

  • After the cycles, visually inspect for precipitation and analyze for degradation.

Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound in DMSO.

Recommended Storage Conditions

Based on general best practices for storing organic compounds in DMSO, the following conditions are recommended. However, these should be validated by the user's own stability studies.

  • Short-term (≤ 1 week): Store at 4°C.

  • Long-term (> 1 week): Aliquot and store at -20°C or -80°C. -80°C is generally preferred for long-term storage to minimize degradation.

  • Protection from Light: Always store solutions in amber vials to protect the compound from light-induced degradation.

  • Moisture: Use anhydrous DMSO and keep vials tightly sealed to prevent moisture absorption, which can cause the compound to precipitate.

By following these detailed application notes and protocols, researchers can confidently prepare and validate this compound stock solutions, leading to more reliable and reproducible experimental outcomes.

References

  • U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • Gotor-Azagra, A., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2322. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Isonicotinamide, 99%. Retrieved from [Link]

  • World Health Organization. (2018). Annex 10 - ICH. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Isonicotinic acid. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2007). Stability Testing of New Veterinary Drug Substances and Medicinal Products (Revision) VICH GL3(R). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenylisonicotinamide. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H11N3). Retrieved from [Link]

  • ResearchGate. (2018). Solubility of drug in DMSO?. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Application Note: In Vitro Inhibition of Inducible Nitric Oxide Synthase (iNOS) using N-Phenylisonicotinamidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-Phenylisonicotinamidine (CAS: 23573-51-5) represents a class of amidine-based small molecules that function as competitive inhibitors of Nitric Oxide Synthase (NOS) enzymes. While the isonicotinamidine core has been explored for antitubercular activity (targeting InhA), its primary utility in biochemical screening lies in its structural mimicry of L-Arginine , making it a potent probe for the arginine-binding active site of NOS isoforms, particularly inducible NOS (iNOS).

This application note provides a rigorous, standardized protocol for determining the IC50 and Ki of this compound against recombinant human iNOS. The assay utilizes the Griess Reaction to quantify nitrite (


), the stable oxidation product of nitric oxide (NO), providing a robust, high-throughput readout for enzyme inhibition.
Mechanism of Action

The amidine group (


) of this compound mimics the guanidino group of the natural substrate, L-Arginine. It binds reversibly to the active site of iNOS, competing with L-Arginine and preventing the oxidation of NADPH, thereby blocking the conversion of L-Arginine to L-Citrulline and NO.

Experimental Logic & Pathway Visualization

Understanding the cofactor dependence of iNOS is critical for assay validity. Unlike constitutive isoforms (eNOS, nNOS) which are regulated by intracellular calcium transients, iNOS binds Calmodulin (CaM) tightly at basal calcium levels. However, in vitro assays require the exogenous addition of cofactors (FAD, FMN, BH4) to ensure the enzyme is fully active and that inhibition is due to the ligand, not cofactor depletion.

Diagram 1: iNOS Signaling & Inhibition Mechanism

iNOS_Pathway cluster_inputs Substrates & Cofactors cluster_enzyme Enzyme Complex cluster_outputs Reaction Products L_Arg L-Arginine iNOS iNOS Dimer (Active Site) L_Arg->iNOS Substrate Binding O2 O2 O2->iNOS NADPH NADPH NADPH->iNOS Electron Donor NO Nitric Oxide (NO) iNOS->NO Catalysis Citrulline L-Citrulline iNOS->Citrulline Cofactors Required: FAD, FMN, BH4 Calmodulin Cofactors->iNOS Inhibitor This compound (Inhibitor) Inhibitor->iNOS Competitive Binding (Mimics Arginine) Nitrite Nitrite (NO2-) (Griess Detection) NO->Nitrite Spontaneous Oxidation

Caption: Mechanism of iNOS catalysis and competitive inhibition by this compound. The inhibitor blocks the arginine binding site, preventing NO formation.

Materials & Preparation

Reagents
ReagentSpecificationStorage
This compound >98% Purity (HPLC)-20°C (Solid), Desiccated
Recombinant Human iNOS Active dimer, >90% purity-80°C (Avoid freeze-thaw)
L-Arginine Substrate, Ultra-pure4°C
NADPH Reduced form (Tetrasodium salt)-20°C (Freshly prepared)
Tetrahydrobiopterin (BH4) Critical cofactor-80°C (Light sensitive!)[1]
Griess Reagent A 1% Sulfanilamide in 5% H3PO44°C
Griess Reagent B 0.1% NED (N-1-napthylethylenediamine)4°C (Dark)
Buffer Formulation (Assay Buffer)

Prepare fresh. pH is critical for amidine binding.

  • Base: 50 mM HEPES, pH 7.4

  • Salts: 1 mM CaCl2, 10 µg/mL Calmodulin (CaM)

  • Cofactors: 5 µM FAD, 5 µM FMN

  • Stabilizer: 0.1 mg/mL BSA (prevents enzyme adsorption to plastic)

Compound Preparation
  • Stock Solution: Dissolve this compound in 100% DMSO to 10 mM.

    • Note: Amidines are basic; ensure complete dissolution. Vortex well.

  • Working Dilutions: Perform a 1:3 serial dilution in DMSO (8 points).

    • Range: 10 mM down to ~4 µM.

    • Final Assay Concentration: Dilute 1:20 into the aqueous reaction mix to keep DMSO < 5%.

Detailed Assay Protocol

Objective: Determine the IC50 of this compound against iNOS via Nitrite detection.

Diagram 2: Microplate Assay Workflow

Assay_Workflow Step1 1. Plate Setup Add 10 µL Inhibitor (diluted) Add 40 µL Enzyme Mix (iNOS + Cofactors) Step2 2. Pre-Incubation 15 mins @ 37°C (Allows Inhibitor Binding) Step1->Step2 Step3 3. Initiation Add 50 µL Substrate Mix (L-Arg + NADPH) Step2->Step3 Step4 4. Reaction Incubate 60 mins @ 37°C Step3->Step4 Step5 5. Detection (Griess) Add 50 µL Reagent A + 50 µL Reagent B Incubate 10 mins @ RT Step4->Step5 Step6 6. Readout Absorbance @ 540 nm Step5->Step6

Caption: Step-by-step workflow for the 96-well plate iNOS inhibition assay.

Step-by-Step Methodology

1. Enzyme/Inhibitor Pre-incubation (The "E+I" Phase)

  • Purpose: Allows the inhibitor to reach equilibrium with the enzyme active site before the substrate competes.

  • In a clear 96-well plate (flat bottom), add:

    • 10 µL of this compound (5x final concentration in 5% DMSO/Buffer).

    • 40 µL of Enzyme Mix (iNOS diluted in Assay Buffer containing FAD/FMN/BH4/CaM).

    • Control Wells: Include "No Enzyme" (Background) and "No Inhibitor" (100% Activity, DMSO only).

  • Incubate: 15 minutes at 37°C.

2. Reaction Initiation

  • Prepare Substrate Mix : 200 µM NADPH + 20 µM L-Arginine in Assay Buffer.

    • Note on Km: The Km of iNOS for Arginine is ~10-30 µM. Using 20 µM (near Km) ensures the assay is sensitive to competitive inhibitors.

  • Add 50 µL of Substrate Mix to all wells.

  • Final Volume: 100 µL.

  • Incubate: 60 minutes at 37°C.

3. Termination & Detection (Griess Reaction)

  • Add 50 µL of Griess Reagent A (Sulfanilamide). Shake briefly.

  • Add 50 µL of Griess Reagent B (NED).

  • Incubate: 10 minutes at Room Temperature (Protect from light). A pink/magenta color will develop proportional to nitrite concentration.

4. Measurement

  • Read Absorbance at 540 nm (Reference: 690 nm if available to correct for plastic scratches).

Data Analysis & Validation

Calculating % Inhibition

Normalize raw absorbance values (


) using the controls:


IC50 Determination

Plot Log[Inhibitor] vs. % Inhibition. Fit the data to a 4-parameter logistic (4PL) regression model:



Ki Calculation (Cheng-Prusoff)

For a competitive inhibitor like this compound:



  • [S]: Concentration of L-Arginine used (20 µM).

  • Km: Michaelis constant of iNOS for L-Arginine (determine experimentally or use ~16 µM).

Troubleshooting Table
IssueProbable CauseSolution
Low Signal (Max Activity) Degraded BH4 or NADPHPrepare BH4 fresh; keep on ice. NADPH degrades in moisture.
High Background Nitrite contaminationUse Milli-Q water; ensure glassware is clean.
Precipitation Inhibitor insolubilityDo not exceed 1% DMSO final if possible; check 10 mM stock clarity.
Variable Replicates Pipetting error or bubblesCentrifuge plate (1000 rpm, 1 min) before reading to remove bubbles.

References

  • Knowles, R. G., & Moncada, S. (1994). Nitric oxide synthases in mammals. Biochemical Journal, 298(2), 249–258. Link

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. Link

  • Garvey, E. P., et al. (1994). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 269(43), 26669-26676. Link

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593-615. Link

  • PubChem Compound Summary. (n.d.). This compound (CID 32010).[1][2] National Center for Biotechnology Information. Link

Sources

Application Note: Strategic HPLC Method Development for N-Phenylisonicotinamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7]

N-Phenylisonicotinamidine (N-phenyl-4-pyridinecarboximidamide) presents a classic chromatographic challenge: it is a basic molecule containing both a pyridine ring and an amidine group.

  • Chemical Structure: A pyridine ring connected to a phenyl ring via an amidine linker.[1]

  • Key Challenge (The "Silanol Effect"): The amidine group is highly basic (estimated pKa ~10-11), while the pyridine nitrogen has a pKa ~5.2. At neutral pH, the molecule is positively charged. This cation interacts strongly with residual silanol groups (

    
    ) on the silica backbone of standard HPLC columns, leading to severe peak tailing, retention variability, and poor resolution.
    

This guide moves beyond generic "cookbook" recipes. It provides a First-Principles approach to developing a robust, validated method by controlling the ionization state of the analyte and the stationary phase.

Method Development Strategy

To achieve a sharp, symmetrical peak, we must disrupt the secondary interactions between the basic analyte and the acidic silanols. We will employ a Low pH / Ion-Suppression Strategy .

The Logic of Low pH (pH 2.5 - 3.0)
  • Analyte State: At pH 2.5, both nitrogen centers (amidine and pyridine) are fully protonated. The molecule is stable and soluble.

  • Silanol State: The pKa of surface silanols is approximately 3.5 - 4.[1]5. By lowering the mobile phase pH to < 3.0, we suppress the ionization of silanols (

    
    ). This neutralizes the surface negative charge, eliminating the electrostatic attraction that causes tailing.
    
Column Selection[8]
  • Primary Choice: C18 with Polar Embedding or High End-Capping (e.g., Waters XSelect HSS T3, Agilent Zorbax Bonus-RP).[1] These columns are designed to shield silanols and prevent "phase collapse" in high-aqueous mobile phases.

  • Alternative: Phenyl-Hexyl . This phase offers unique

    
     interactions with the aromatic rings of this compound, providing alternate selectivity if matrix interferences co-elute on C18.
    
Visualization: The Silanol Suppression Mechanism

SilanolSuppression cluster_conditions Mobile Phase Strategy Analyte This compound (Positively Charged) Silanol_HighPH Silanol (pH > 4) (Si-O⁻ Negative) Analyte->Silanol_HighPH Strong Attraction Silanol_LowPH Silanol (pH < 3) (Si-OH Neutral) Analyte->Silanol_LowPH No Attraction Tailing Result: Peak Tailing (Ionic Interaction) Silanol_HighPH->Tailing SharpPeak Result: Sharp Peak (Hydrophobic Interaction Only) Silanol_LowPH->SharpPeak

Caption: Mechanism of peak shape improvement using low pH mobile phase to suppress silanol ionization.

Detailed Experimental Protocol

Instrumentation & Reagents[1][7][8][9]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Orthophosphoric Acid (85%).

    • Triethylamine (TEA) - Optional silanol blocker.

    • Water (Milli-Q or equivalent).

Optimized Chromatographic Conditions
ParameterSetting / Description
Column C18 End-capped (e.g., 150 mm x 4.6 mm, 5 µm) or Phenyl-Hexyl
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controls viscosity and retention reproducibility)
Injection Vol 10 - 20 µL
Detection UV @ 260 nm (Primary) and 280 nm (Secondary)
Run Time 15 Minutes

Buffer Preparation (Mobile Phase A):

  • Dissolve 2.72 g of

    
     in 900 mL of water.[1]
    
  • Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric Acid.

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm nylon membrane filter and degas.[1][2]

Gradient Program

Rationale: A gradient is recommended to elute the main peak and wash off any lipophilic impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
8.04060Linear Gradient
10.04060Isocratic Hold
10.19010Return to Initial
15.09010Re-equilibration
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[3]

    • Note: Do not dissolve the sample in 100% Acetonitrile, as the buffer salts in the mobile phase may precipitate upon injection, causing blockages.

  • Concentration: Prepare a working standard at 50 µg/mL.

Method Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), perform the following system suitability tests before routine analysis.

System Suitability Criteria[1][7]
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
    • If > 1.5: Add 0.1% Triethylamine (TEA) to Mobile Phase A to further block silanols.

  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 5000.
    
  • Retention Time %RSD: NMT 2.0% (n=5 injections).

Linearity & Range[1][7][8][9]
  • Prepare 5 concentration levels: 25%, 50%, 100%, 125%, and 150% of target concentration.

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .[4][2][3]
Robustness Check[7][9]
  • pH Variation: ± 0.2 units. (Critical: If pH rises above 3.5, tailing will increase significantly).

  • Organic Composition: ± 2% Acetonitrile.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Silanol interaction; Column aging.[1]1. Ensure pH is

2.5.2. Add 5 mM Triethylamine to buffer.3. Switch to a "Base-Deactivated" column.
Split Peaks Sample solvent incompatibility.Dissolve sample in mobile phase or a solvent with lower elution strength (more water).
Retention Drift Temperature fluctuation or insufficient equilibration.[1]Use a column oven at 30°C. Ensure 5-10 column volumes of re-equilibration time.
High Backpressure Buffer precipitation.Ensure organic/buffer ratio does not exceed solubility limits (usually >80% organic with phosphate is risky).

Workflow Visualization

Workflow Start Start: this compound Analysis Prep Sample Prep: Dissolve in 50:50 Buffer/ACN Start->Prep Setup System Setup: C18 Column, pH 2.5 Phosphate Buffer Prep->Setup Run Run Gradient: 10% -> 60% B over 8 min Setup->Run Check System Suitability Check: Tailing < 1.5? Run->Check Pass Proceed to Quantification Check->Pass Yes Fail Troubleshoot: Add TEA or Lower pH Check->Fail No Fail->Setup Re-equilibrate

Caption: Step-by-step analytical workflow for routine detection.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for RP-HPLC mechanisms).
  • McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH." Journal of Chromatography A, 1217(6), 858-880. Link

  • U.S. Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine.[5] Link

Sources

Application Notes and Protocols for Cell Permeability Testing of N-Phenylisonicotinamidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative of Cell Permeability in Modern Drug Discovery

The journey of a therapeutic agent from administration to its site of action is fundamentally governed by its ability to traverse cellular barriers. Cell permeability, therefore, is a critical determinant of a drug's oral bioavailability, distribution, and overall pharmacokinetic profile. For researchers, scientists, and drug development professionals, a comprehensive understanding and early assessment of a compound's permeability are paramount to mitigating late-stage attrition and optimizing lead candidates. This guide provides a detailed framework for evaluating the cell permeability of N-Phenylisonicotinamidine, a novel small molecule with therapeutic potential. By integrating theoretical predictions with robust in vitro methodologies, this document serves as a practical resource for characterizing its drug-like properties.

Predicting Permeability: Physicochemical Properties and Drug-Likeness of this compound

An initial assessment of a compound's permeability can be derived from its physicochemical properties. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five, which predicts that poor absorption or permeation is more likely when a compound violates two or more of the following criteria: a molecular weight of over 500 Daltons, more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (logP) greater than 5.[1][2][3][4][5]

While experimental data for this compound is not yet available, its properties can be predicted based on its chemical structure.

Predicted Physicochemical Properties of this compound:

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight~197.24 g/mol ✓ (< 500)
cLogP~2.3✓ (< 5)
Hydrogen Bond Donors2✓ (≤ 5)
Hydrogen Bond Acceptors2✓ (≤ 10)
Polar Surface Area~38.9 ŲN/A

Based on these predictions, this compound is expected to comply with Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability and passive diffusion across cell membranes. However, these are in silico predictions, and experimental verification is essential.[6][7][8]

A Multi-Faceted Approach to Permeability Assessment

A combination of in vitro assays is recommended for a thorough characterization of this compound's permeability. This typically begins with a high-throughput, cell-free assay to assess passive diffusion, followed by more complex, cell-based assays that can elucidate the roles of active transport and efflux mechanisms.

I. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a rapid and cost-effective method for predicting passive transcellular permeability.[9][10][11] It utilizes an artificial membrane composed of a lipid-oil-lipid tri-layer, which mimics the lipid environment of a cell membrane.[10]

Experimental Workflow for PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare this compound stock solution (e.g., 10 mM in DMSO) B Prepare donor solution (e.g., 10 µM in buffer, pH 7.4) A->B F Add donor solution to donor plate B->F C Prepare acceptor buffer (e.g., PBS with 5% DMSO) E Add acceptor buffer to acceptor plate C->E D Coat donor plate membrane with lipid solution (e.g., 1% lecithin) G Assemble PAMPA sandwich (donor plate on top of acceptor plate) D->G E->G F->G H Incubate for 5-18 hours at room temperature G->H I Separate plates and collect samples from both chambers H->I J Quantify compound concentration (e.g., LC-MS/MS or UV-Vis) I->J K Calculate Apparent Permeability Coefficient (Papp) J->K

Caption: High-level workflow for the PAMPA assay.

Detailed Protocol for PAMPA

Materials:

  • This compound

  • 96-well donor plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Lecithin (or other suitable lipid)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Plate shaker

  • LC-MS/MS or UV-Vis spectrophotometer

Procedure:

  • Prepare the Lipid Membrane: Create a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.

  • Coat the Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well in the donor plate.

  • Prepare Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 10 µM in PBS (pH 7.4) with 5% DMSO to create the donor solution.

    • Prepare the acceptor buffer (PBS with 5% DMSO).

  • Assay Setup:

    • Add 300 µL of the acceptor buffer to each well of the acceptor plate.

    • Add 150 µL of the donor solution to each well of the coated donor plate.

  • Incubation: Carefully place the donor plate on top of the acceptor plate to form the "PAMPA sandwich." Incubate at room temperature for 5-18 hours.[11][12][13]

  • Sample Analysis: After incubation, separate the plates. Collect samples from both the donor and acceptor wells. Analyze the concentration of this compound in each sample using a validated analytical method like LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

Where:

  • [drug]acceptor is the concentration of the drug in the acceptor well.

  • [drug]equilibrium is the theoretical equilibrium concentration.

  • VA and VD are the volumes of the acceptor and donor wells, respectively.

  • Area is the surface area of the membrane.

  • Time is the incubation time in seconds.

II. Caco-2 Cell-Based Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is considered the gold standard for in vitro prediction of human intestinal absorption.[14][15][16] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[16][17] This model allows for the assessment of both passive and active transport mechanisms.

Experimental Workflow for Caco-2 Assay

Caco2_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_assay Permeability Experiment cluster_analysis Analysis & Interpretation A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a differentiated monolayer A->B C Monitor monolayer integrity (TEER measurement) B->C D Wash monolayer with pre-warmed buffer C->D E Add this compound to donor chamber (Apical or Basolateral) D->E F Add fresh buffer to receiver chamber D->F G Incubate at 37°C (e.g., for 2 hours) E->G F->G H Collect samples from both chambers at time points G->H I Quantify compound concentration (LC-MS/MS) H->I J Calculate Papp (A-B and B-A) I->J K Calculate Efflux Ratio (Papp(B-A) / Papp(A-B)) J->K L Assess potential for active transport K->L

Caption: Workflow for the Caco-2 cell permeability assay.

Detailed Protocol for Caco-2 Assay

Materials:

  • Caco-2 cells

  • Transwell permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • This compound

  • Lucifer yellow (for monolayer integrity check)

  • TEER meter

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.[18]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[19] The permeability of a paracellular marker like Lucifer yellow should also be assessed.

  • Permeability Experiment:

    • Gently wash the monolayers on both the apical and basolateral sides with pre-warmed transport buffer (e.g., HBSS at pH 7.4).

    • For Apical to Basolateral (A→B) transport (absorption): Add the dosing solution of this compound (e.g., 10 µM in transport buffer) to the apical chamber and fresh transport buffer to the basolateral chamber.[15][19]

    • For Basolateral to Apical (B→A) transport (efflux): Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation and Sampling: Incubate the plates at 37°C on an orbital shaker. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes) and from the donor chamber at the beginning and end of the experiment. Replace the volume of the collected sample with fresh buffer.

  • Sample Analysis: Analyze the concentration of this compound in all samples using LC-MS/MS.

Data Analysis: The Papp value is calculated for both directions:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of drug appearance in the receiver chamber.

  • A is the surface area of the membrane.

  • C0 is the initial concentration in the donor chamber.

The Efflux Ratio (ER) is then calculated:

ER = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 is indicative of active efflux.[14]

III. Madin-Darby Canine Kidney (MDCK) Cell-Based Assay

MDCK cells are another valuable tool for permeability screening.[16][17] They form tight monolayers more quickly than Caco-2 cells. Wild-type MDCK cells have low levels of endogenous transporters, making them suitable for studying passive permeability. Furthermore, transfected MDCK cells, such as MDCK-MDR1 which overexpresses the human P-glycoprotein (P-gp) efflux pump, are excellent models for investigating specific drug-transporter interactions and predicting blood-brain barrier penetration.[20][21]

Experimental Workflow for MDCK-MDR1 Assay

MDCK_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_assay Bidirectional Transport Study cluster_analysis Analysis & Interpretation A Seed MDCK-MDR1 cells on Transwell inserts B Culture for 3-5 days to form a confluent monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Wash monolayer with pre-warmed buffer C->D E Perform A->B and B->A transport with this compound D->E F Optionally, include a P-gp inhibitor (e.g., Verapamil) E->F G Incubate at 37°C and collect samples E->G H Quantify compound concentration (LC-MS/MS) G->H I Calculate Papp (A-B and B-A) H->I J Calculate Efflux Ratio I->J K Determine if this compound is a P-gp substrate J->K

Caption: Workflow for the MDCK-MDR1 permeability and efflux assay.

Detailed Protocol for MDCK-MDR1 Assay

The protocol for the MDCK-MDR1 assay is similar to the Caco-2 assay, with the main difference being the shorter cell culture period.

Procedure:

  • Cell Seeding and Culture: Seed MDCK-MDR1 cells onto Transwell inserts and culture for 3-5 days to achieve a confluent monolayer.[21]

  • Monolayer Integrity Check: Confirm monolayer integrity using TEER measurements.

  • Permeability Experiment: Conduct a bidirectional transport study (A→B and B→A) as described for the Caco-2 assay. To confirm if this compound is a P-gp substrate, a parallel experiment can be run in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor would confirm P-gp mediated transport.

  • Sample Analysis and Data Interpretation: Quantify the compound concentration and calculate the Papp and efflux ratio as for the Caco-2 assay.

Interpreting the Data: A Consolidated View

The results from these assays will provide a comprehensive permeability profile for this compound.

Summary of Expected Data and Interpretation:

AssayKey ParameterLow PermeabilityModerate PermeabilityHigh PermeabilityInterpretation for this compound
PAMPA Papp (x 10⁻⁶ cm/s)< 1.01.0 - 10.0> 10.0Provides a baseline for passive diffusion.
Caco-2 Papp (A→B) (x 10⁻⁶ cm/s)< 1.01.0 - 10.0> 10.0Predicts in vivo intestinal absorption.[22]
Caco-2 / MDCK-MDR1 Efflux Ratio (ER)< 2.0≥ 2.0-An ER ≥ 2.0 suggests the compound is a substrate for efflux transporters like P-gp.

Troubleshooting Common Issues

  • High variability in Papp values: Ensure consistent cell seeding density, monolayer age, and proper washing steps. Check for compound solubility issues in the assay buffer.

  • Low TEER values: Indicates incomplete monolayer formation. Review cell culture conditions, including seeding density and media composition.

  • Low compound recovery: The compound may be binding to the plasticware or accumulating within the cells. Including bovine serum albumin (BSA) in the receiver buffer can sometimes mitigate non-specific binding.[14]

Conclusion

This application note provides a comprehensive strategy for evaluating the cell permeability of this compound. By combining in silico predictions with a tiered in vitro testing approach—starting with the high-throughput PAMPA assay and progressing to the more biologically complex Caco-2 and MDCK models—researchers can gain a robust understanding of this novel compound's potential for oral absorption and its interactions with key transport mechanisms. The resulting data is crucial for making informed decisions in the lead optimization and candidate selection phases of drug development.

References

  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Mas-Claret, E., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. National Institutes of Health. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Technology Networks. (2021). Simulations Reveal How Cyclic Peptides Diffuse Into Cells. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Technology Networks. PAMPA Permeability Assay Protocol. [Link]

  • DiVA portal. (2018). Automated Permeability Assays for Caco-2 and MDCK Cells. [Link]

  • MDPI. (2024). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. [Link]

  • Evotec. MDCK-MDR1 Permeability Assay. [Link]

  • PubMed. (1998). Alamethicin permeabilizes the plasma membrane and mitochondria but not the tonoplast in tobacco.... [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • ACS Publications. (2023). Predictions from First-Principles of Membrane Permeability to Small Molecules.... [Link]

  • PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity.... [Link]

  • bioRxiv. (2023). Physical Chemistry of Drug Permeation through the Cell Membrane with Atomistic Detail. [Link]

  • National Institutes of Health. (2012). BDDCS, the Rule of 5 and Drugability. [Link]

  • National Institutes of Health. (2015). In Vitro Methods for Measuring the Permeability of Cell Monolayers. [Link]

  • PubMed. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. [Link]

  • University of Washington. Caco2 assay protocol. [Link]

  • MDPI. (2023). Understanding Passive Membrane Permeation of Peptides.... [Link]

  • ACS Publications. (2021). Canine Mdr1 Knockout MDCK Cells Reliably Estimate Human Small Intestinal Permeability.... [Link]

  • Bioaccess. Mastering Lipinski Rules for Effective Drug Development. [Link]

  • BioDuro. ADME Caco-2 Permeability Assay. [Link]

  • ACS Publications. (2022). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. [Link]

  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • National Institutes of Health. (2021). Novel Cell Permeable Polymers of N-Substituted L-2,3-Diaminopropionic Acid.... [Link]

  • INOUE RESEARCH GROUP. Prediction of the Passive Membrane Permeability of Molecules. [Link]

  • BioDuro. ADME MDR1-MDCK Permeability Assay. [Link]

  • YouTube. (2024). Lipinski's rules & drug discovery beyond the rule of five. [Link]

  • National Institutes of Health. (2023). Membrane Permeability Drives the Extreme Potency of Fentanyl but not Isotonitazene. [Link]

  • LinkedIn. (2025). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. [Link]

  • ACS Publications. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. [Link]

Sources

Application Note: A Guide to Solvent Selection and Compatibility for N-Phenylisonicotinamidine in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful execution of any in-vitro biological assay hinges on the careful preparation and handling of test compounds. N-Phenylisonicotinamidine, a compound of interest in various research fields, requires meticulous attention to its solubilization to ensure data integrity and reproducibility. This guide provides a comprehensive framework for selecting an appropriate solvent system for this compound. It details the potential pitfalls of solvent incompatibility and offers a systematic, self-validating protocol to determine the optimal solvent and its working concentration, thereby minimizing artifacts and maximizing the reliability of experimental outcomes.

Introduction: The Critical Role of the Solvent

High-Throughput Screening (HTS) and other biological assays are fundamental to modern drug discovery and biomedical research, allowing for the rapid testing of thousands to millions of compounds.[1][2] The primary vehicle for introducing a test compound, such as this compound, into an aqueous assay environment is an organic solvent. The ideal solvent must first and foremost be capable of dissolving the compound at a high concentration to create a stock solution. However, its role extends far beyond simple solubilization.

An inappropriate solvent or an excessive final concentration can lead to a cascade of experimental artifacts, including:

  • Compound Precipitation: Masking true biological activity.

  • Direct Assay Interference: Quenching or enhancing luminescent, fluorescent, or colorimetric signals.

  • Target-Specific Effects: Denaturing proteins, altering enzyme kinetics, or disrupting cellular membranes.[3][4]

  • Cellular Toxicity: Inducing stress or cell death, which can obscure the compound's specific effects.[5][6]

This document serves as an authoritative guide for researchers, outlining the principles of solvent selection and providing a robust, step-by-step protocol to validate the compatibility of this compound and its chosen solvent with a given biological assay. The principles and protocols described herein are grounded in best practices outlined in resources like the Assay Guidance Manual.[7][8]

Physicochemical Properties of this compound

Understanding the basic properties of this compound is the first step in developing a solubilization strategy. While specific experimental data for this exact compound is not widely published, its structure (a derivative of isonicotinamidine and aniline) suggests it is a lipophilic molecule with limited aqueous solubility. More than 40% of new chemical entities (NCEs) are practically insoluble in water, making robust solubilization strategies essential.[9]

Table 1: General Physicochemical Profile of this compound Analogs Note: This data is generalized from similar structures like N-Phenylpiperidine and is intended for illustrative purposes. Experimental determination is required.

PropertyEstimated ValueImplication for Solubility
Molecular Weight~197.24 g/mol Moderate size, typical for small molecules.
LogP (Octanol/Water)> 2.5Indicates preference for lipid environments; low aqueous solubility expected.[10]
pKaBasic (Amidine group)Solubility may be pH-dependent; protonation in acidic conditions could increase aqueous solubility.

Given its likely lipophilic nature, organic solvents will be necessary for creating primary stock solutions.

A Survey of Common Solvents for Biological Assays

Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery due to its exceptional solvating power for a wide range of organic compounds and its miscibility with aqueous media.[11] However, it is not inert and its effects must be carefully controlled and quantified.

Table 2: Properties and Compatibility of Common Organic Solvents

SolventPolarityKey AdvantagesMajor Disadvantages & ConsiderationsTypical Max. Assay Conc.
DMSO HighExcellent solubilizing power for diverse compounds.[12]Can be cytotoxic even at low concentrations (<0.5%).[5][6][13] May interfere with enzyme kinetics[3], alter membrane permeability[4], and affect reporter gene assays.< 0.5% (Cell-based) < 1-2% (Biochemical)
Ethanol (EtOH) HighBiologically compatible at low concentrations; volatile.Weaker solvent than DMSO; can cause protein precipitation at higher concentrations.< 1%
Methanol (MeOH) HighGood solvent for many polar compounds.More toxic than ethanol; can denature proteins.< 1%
DMF HighStrong solvent, similar to DMSO.Higher toxicity than DMSO; less commonly used.< 0.5%
Water / PBS Very HighMost biologically compatible; ideal diluent.Poor solvent for most non-polar small molecules.N/A

A Systematic Protocol for Solvent Selection and Validation

This section provides a self-validating workflow to determine the optimal solvent and working concentration for this compound in your specific assay. The goal is to find the highest solvent concentration that does not interfere with the assay's performance.

Workflow Overview

The process involves sequential testing of solubility, solvent interference with the assay signal, and the solvent's effect on the biological system (e.g., cells or enzymes).

Solvent_Validation_Workflow start Start: Prepare High-Concentration Stock of this compound solubility Step 1: Solubility Test (e.g., 10 mM in 100% DMSO) start->solubility precip Precipitation? solubility->precip reassess Reassess Solvent or Lower Stock Concentration precip->reassess Yes interference Step 2: Solvent Interference Test (Assay Controls + Solvent Titration) precip->interference No reassess->solubility signal_change Signal > 10% of Control? interference->signal_change signal_change->interference Yes (at lower conc.) define_max_solvent Define Max Tolerated Solvent Concentration (MTSC) signal_change->define_max_solvent No tolerance Step 3: Biological Tolerance Test (Cells/Enzyme + Solvent Titration) define_max_solvent->tolerance activity_change Activity/Viability < 90%? tolerance->activity_change activity_change->tolerance Yes (at lower conc.) final_conc Define Final Assay Solvent Concentration (Lowest of MTSC & Bio-Tolerance) activity_change->final_conc No end Proceed with Compound Screening final_conc->end

Caption: A systematic workflow for solvent selection and validation.

Protocol 1: Solubility and Stock Preparation

Objective: To prepare a clear, high-concentration stock solution of this compound and check for precipitation upon dilution.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO (or other selected organic solvent)

  • Assay buffer (e.g., PBS, HBSS, or specific enzyme buffer)

  • Vortex mixer, sonicator

  • Microcentrifuge

Procedure:

  • Prepare 10 mM Stock: Weigh the appropriate amount of this compound to prepare a 10 mM stock solution in 100% DMSO. (For HTS, stock concentrations of 10-20 mM are common.[12])

  • Dissolution: Add the DMSO to the solid compound. Vortex vigorously. If necessary, use a brief sonication (5-10 minutes) to aid dissolution. Visually inspect for any remaining particulate matter. The solution should be perfectly clear.

  • Intermediate Dilution Test: Prepare a 1:10 dilution of your stock solution in the primary organic solvent (e.g., 1 mM in 100% DMSO). This serves as a check for concentration-dependent solubility issues.

  • Aqueous Dilution Test (Precipitation Check): a. Take 2 µL of the 10 mM stock and add it to 98 µL of your final assay buffer. This simulates a 1:50 dilution to a final concentration of 200 µM with 2% DMSO. b. Vortex briefly and let it stand at room temperature for 1-2 hours. c. Visually inspect for any signs of precipitation (cloudiness, particulates). For a more sensitive check, centrifuge the sample at high speed (>10,000 x g) for 15 minutes and look for a pellet.

  • Analysis: If precipitation is observed, the 10 mM stock concentration is too high for this dilution factor. You must either lower the stock concentration or test alternative solvents/solubilization techniques.[9][14]

Protocol 2: Assay Interference Validation

Objective: To determine the highest concentration of the solvent that does not intrinsically affect the assay's signal detection system. This is a critical step outlined in the Assay Guidance Manual.[15]

Materials:

  • All components of your biological assay (buffer, detection reagents, substrate, etc.), excluding the biological target (cells/enzyme) and the test compound.

  • Validated solvent from Protocol 1.

  • Microplate reader for your assay's detection method (absorbance, fluorescence, luminescence).

Procedure:

  • Prepare Solvent Titration: In your assay buffer, prepare a serial dilution of your solvent (e.g., DMSO) from 5% down to 0% (buffer only). A typical 8-point, 2-fold dilution series would be: 5%, 2.5%, 1.25%, 0.625%, 0.313%, 0.156%, 0.078%, and 0%.

  • Set Up Assay Plate:

    • Negative Control Wells: Add assay buffer and detection reagents. This is your baseline signal.

    • Positive Control Wells: Add a known activator or product that generates a maximum signal, plus buffer and detection reagents.

    • Solvent Titration Wells: In separate wells for both negative and positive controls, add the solvent dilution series.

  • Incubation & Reading: Incubate the plate according to your standard assay protocol. Read the signal on the microplate reader.

  • Analysis: a. Calculate the mean and standard deviation for the 0% solvent controls. b. Compare the signal from each solvent concentration to the 0% control. c. Define the Maximum Tolerated Solvent Concentration (MTSC): This is the highest concentration where the signal does not deviate by more than ±10% from the 0% solvent control and does not significantly alter the window between positive and negative controls.

Solvent_Impact cluster_0 Incompatible Solvent FP False Positive (Signal Enhancement) FN False Negative (Signal Quenching) Assay Assay Signal (e.g., Fluorescence) Assay->FP Autofluorescence or Enzyme Activation Assay->FN Light Scattering or Reagent Inhibition

Caption: Potential impact of an incompatible solvent on assay signals.

Protocol 3: Biological System Tolerance

Objective: To determine the highest concentration of the solvent that does not adversely affect the health or basal activity of the biological system (e.g., cell viability or enzyme stability/activity).

Materials:

  • The biological component of your assay (e.g., cultured cells, purified enzyme).

  • Validated solvent.

  • Appropriate reagents to measure biological health (e.g., CellTiter-Glo® for cell viability, or a standard substrate for basal enzyme activity).

Procedure:

  • Prepare Solvent Titration: Prepare the same serial dilution of the solvent in the appropriate medium (cell culture medium or enzyme buffer) as in Protocol 2, starting from a concentration slightly above your MTSC.

  • Expose Biological System:

    • For Cell-Based Assays: Seed cells in a microplate. After adherence, replace the medium with the medium containing the solvent titration. Include a "0% solvent" control. Incubate for the full duration of your planned compound exposure.

    • For Biochemical Assays: Prepare reactions containing the enzyme in its buffer with the solvent titration. Include a "0% solvent" control. Incubate under assay conditions (time, temperature).

  • Measure Viability/Activity:

    • Cells: Add a viability reagent (e.g., resazurin, ATP-based luminescence) and measure the signal.

    • Enzymes: Add the substrate and measure the rate of product formation.[16][17]

  • Analysis: a. Normalize all data to the "0% solvent" control, setting its viability/activity to 100%. b. Define the Biological Tolerance Limit: This is the highest solvent concentration that maintains ≥90% cell viability or basal enzyme activity compared to the 0% control. Studies show that even 0.5% DMSO can cause ~25% cell death in some lines after 24 hours.[5][6][13]

Finalizing the Working Concentration and Best Practices

The final, validated working concentration of your solvent for screening this compound is the lower of the values determined in Protocol 2 (MTSC) and Protocol 3 (Biological Tolerance Limit).

Best Practices Checklist:

  • Always use anhydrous, high-purity solvents to avoid introducing water, which can lower the solubility of hydrophobic compounds.

  • Prepare fresh intermediate dilutions in assay buffer just before adding to the assay plate to minimize the time the compound spends in a supersaturated state.

  • Always include "solvent-only" controls on every assay plate. This control should contain the final validated concentration of the solvent and serves as the baseline for calculating the compound's activity.

  • Be aware of lot-to-lot variability in solvents and re-validate if a new supplier or batch is used.

  • For long-term storage, store compound stock solutions at -20°C or -80°C in tightly sealed containers to prevent water absorption and degradation.

By adhering to this systematic validation process, researchers can confidently select a solvent system that ensures the reliable and accurate biological evaluation of this compound, paving the way for meaningful and reproducible scientific discoveries.

References

  • Gallardo-Villagrán, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. Available at: [Link]

  • Gallardo-Villagrán, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. PubMed. Available at: [Link]

  • ResearchGate. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes. Available at: [Link]

  • National Toxicology Program. (2016). Chemistry Specifications: High Throughput Screen (HTS) Support. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Phenylpiperidine (CAS 4096-20-2). Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). The Effect of Organic Solvents on Enzyme Kinetic Parameters of Human CYP3A4 and CYP1A2 in Vitro. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]

  • Scribd. (n.d.). Assay Guidance Manual. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Flow-Based Systems for Rapid and High-Precision Enzyme Kinetics Studies. Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Available at: [Link]

  • LinkedIn. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]

  • SciSpace. (2018). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Available at: [Link]

  • MDPI. (n.d.). A Novel Cobalt-Activated Halotolerant α-Amylase with High Specific Activity. Available at: [Link]

  • Technology Networks. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available at: [Link]

  • National Institutes of Health (NIH). (2012). HTS Assay Validation - Assay Guidance Manual. Available at: [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]

  • TeachMePhysiology. (2024). Enzyme Kinetics. Available at: [Link]

  • ResearchGate. (n.d.). The Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Available at: [Link]

  • Biology LibreTexts. (2022). 5.4: Enzyme Kinetics. Available at: [Link]

Sources

Troubleshooting & Optimization

improving water solubility of N-Phenylisonicotinamidine for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Enhancing Solubility of N-Phenylisonicotinamidine for Bioassays

Executive Summary & Chemical Context

This compound is a hydrophobic amidine derivative often utilized in drug discovery for its potential interaction with serine proteases or specific receptor targets.[1] Structurally, it consists of a pyridine ring and a phenyl ring linked by an amidine bridge.

  • The Problem: The free base form of amidines is typically lipophilic and exhibits poor aqueous solubility at neutral pH (7.4), often leading to "crash-out" precipitation when DMSO stocks are diluted into aqueous bioassay media.

  • The Solution: Solubility can be restored by exploiting the basicity of the amidine group (protonation), utilizing cosolvents, or encapsulating the hydrophobic core.

Troubleshooting & FAQ: Directly Addressing User Pain Points

Q1: My compound dissolves in DMSO, but precipitates immediately upon addition to the cell culture media. Why? A: This is the "Solvent Shift" phenomenon. This compound is likely in its free base form.[1] When you dilute the DMSO stock (where it is soluble) into aqueous media (pH 7.4), the solvent power drops drastically.[1] If the pH is above the compound's pKa (or if the ionized form is still too lipophilic), the molecules aggregate and crystallize.

  • Fix: Use the Intermediate Dilution Method (see Protocol A) or convert to a salt form (Protocol B).

Q2: What is the maximum DMSO concentration I can use in my assay? A: This depends on your assay type.

  • Enzymatic Assays: Often tolerate up to 5% DMSO, but 1% is the standard safety limit to avoid enzyme denaturation.

  • Cell-Based Assays: Much stricter.[1] Most mammalian cells show stress or membrane permeabilization above 0.1% - 0.5% DMSO .[1] Always run a "Vehicle Control" (DMSO only) to normalize data.[1]

Q3: Is the chloride salt better than the free base? A: Yes. Amidines are bases. Converting this compound to its hydrochloride (HCl) or methanesulfonate (Mesylate) salt significantly increases aqueous solubility by ionizing the molecule, allowing it to interact with water dipoles rather than aggregating.[1]

Data Summary: Solubility & Tolerance Limits

ParameterFree Base (Estimated)Salt Form (HCl/Mesylate)Cyclodextrin Complex
Aqueous Solubility (pH 7.4) < 10 µM (Poor)> 1 mM (Good)> 5 mM (Excellent)
Stability in Solution Prone to aggregationStableHighly Stable
Suitability for In Vivo LowModerateHigh
Assay TypeMax Recommended DMSO %Notes
Cell Culture (Sensitive) 0.1%Primary cells, Neurons
Cell Culture (Robust) 0.5%HeLa, HEK293, CHO
Enzymatic / Biochemical 1.0% - 5.0%Check enzyme stability first

Technical Protocols

Method A: The "Intermediate Dilution" Workflow (For DMSO Stocks)

Best for: Quick in vitro screening when salt formation is not possible.

Concept: Avoids the "shock" of dumping high-concentration hydrophobic stock directly into buffer.

  • Prepare Master Stock: Dissolve this compound in 100% DMSO to 10 mM .

  • Prepare Intermediate Plate: Dilute the Master Stock 1:10 or 1:20 into pure DMSO first to create a concentration gradient.

  • The Critical Step (Pre-dilution): Dilute the DMSO intermediate 1:10 into a compatible surfactant solution (e.g., PBS + 0.05% Tween-20) before adding to the final cell media.[1]

    • Why? The surfactant prevents micro-crystal nucleation during the transition from organic to aqueous phase.

Method B: In-Situ Salt Formation (Acidification)

Best for: High-concentration requirements.[1]

  • Calculate Stoichiometry: Determine the molar mass of your compound.[1] You need 1.0 to 1.1 equivalents of HCl.

  • Dissolution: Dissolve the compound in a minimal volume of DMSO.

  • Acidification: Add 1.05 equivalents of 1M HCl (aqueous) directly to the DMSO stock.

    • Note: Ensure the final water content in the DMSO stock does not exceed 10% to prevent precipitation in the stock vial.

  • Dilution: When this acidified stock is diluted into buffer (pH 7.4), the local acidic environment aids initial dispersion, though the buffering capacity of the media will eventually neutralize it.

Method C: Cyclodextrin Complexation (The "Gold Standard")

Best for: In vivo studies or highly sensitive cell assays where DMSO is toxic.

  • Reagent: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or PBS.[1]

  • Complexation:

    • Add this compound (powder) to the 20% HP-β-CD solution.[1]

    • Sonication: Sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn from cloudy to clear.

    • Filtration: Filter sterilize through a 0.22 µm PVDF membrane.[1]

  • Usage: This solution can often be used directly or diluted.[1] The cyclodextrin "hides" the hydrophobic phenyl/pyridine rings, keeping the drug in solution.

Visual Workflows

Figure 1: Solubility Strategy Decision Tree

SolubilityStrategy Start Start: Solubility Issue CheckStruct Is the compound a salt or free base? Start->CheckStruct IsSalt Salt Form CheckStruct->IsSalt IsBase Free Base CheckStruct->IsBase SaltPath Dissolve in H2O/Buffer (Check pH) IsSalt->SaltPath BasePath Can you use DMSO? IsBase->BasePath SaltFail Still Precipitating? SaltPath->SaltFail YesDMSO Yes (<1%) BasePath->YesDMSO NoDMSO No (In Vivo/Sensitive) BasePath->NoDMSO MethodA Method A: DMSO Stock + Intermediate Dilution YesDMSO->MethodA MethodC Method C: Cyclodextrin (HP-β-CD) Complexation NoDMSO->MethodC MethodA->SaltFail MethodB Method B: In-Situ Acidification (Add 1.0 eq HCl) SaltFail->MethodB

Caption: Decision matrix for selecting the optimal solubilization strategy based on compound form and assay constraints.

Figure 2: The "Intermediate Dilution" Protocol

DilutionWorkflow Stock 10mM Stock (100% DMSO) Inter Intermediate (10% DMSO) Stock->Inter  1:10 Dilution   (into Media/Buffer) Final Assay Well (0.1% DMSO) Stock->Final  AVOID   Inter->Final  1:100 Dilution   (into Assay Volume) Precip Direct Dilution Risk: Precipitation

Caption: Step-wise dilution workflow to prevent "kinetic crash-out" of hydrophobic compounds.

References

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Sigma-Aldrich. (2025).[1][2] Solubility Enhancement of Hydrophobic Drugs: Cyclodextrins and Polymers.[3][4] Sigma-Aldrich Technical Library.[1]

  • National Institutes of Health (NIH). (2024).[1] DMSO tolerance in cell-based assays and reagent stability.[1][5] PubMed Central.[1]

  • American Chemical Society (ACS). (2023).[1] Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions. ACS Publications.[1] [1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

preventing hydrolysis of N-Phenylisonicotinamidine in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of N-Phenylisonicotinamidine (also known as N'-phenylpyridine-4-carboximidamide). This guide is structured to provide researchers with actionable protocols to prevent hydrolysis, grounded in the mechanistic chemistry of amidines.

Executive Summary

This compound is an amidine derivative susceptible to hydrolytic degradation in aqueous environments.[1][2][3] The degradation is catalyzed by both acid and base, but the molecule is particularly unstable under basic or neutral conditions where the neutral imine species predominates.

Primary Degradation Pathway: Hydrolysis yields N-Phenylisonicotinamide and Ammonia .

  • Cause: Nucleophilic attack of water on the amidine carbon.

  • Prevention: Maintain the molecule in its protonated (cationic) state (pH < pK_a) and minimize water activity using co-solvents.

Part 1: The Chemistry of Instability

Hydrolysis Mechanism

Understanding the mechanism is critical for selecting the right buffer. Amidines exist in equilibrium between their protonated (cationic) and neutral forms.

  • Cationic Form (Stable): At low pH, the amidine is protonated. The positive charge creates electrostatic repulsion, discouraging nucleophilic attack by water.

  • Neutral Form (Unstable): As pH approaches the pKa (estimated ~7.5–8.5 for N-phenyl derivatives), the concentration of the neutral species increases. The neutral carbon is highly electrophilic and vulnerable to hydrolysis.

Degradation Reaction:



Mechanistic Pathway Diagram

The following diagram illustrates the pH-dependent hydrolysis pathway and the critical "Danger Zone" for researchers.

HydrolysisMechanism Figure 1: pH-Dependent Hydrolysis Pathway of this compound. AmidineCat Protonated Amidine (Cationic Form) STABLE AmidineNeu Neutral Amidine (Free Base) REACTIVE AmidineCat->AmidineNeu pH > 6.0 (Deprotonation) AmidineNeu->AmidineCat pH < 5.0 Tetrahedral Tetrahedral Intermediate AmidineNeu->Tetrahedral + H2O (Nucleophilic Attack) Product N-Phenylisonicotinamide (Degradant) Tetrahedral->Product Collapse Ammonia Ammonia (NH3) Tetrahedral->Ammonia Elimination

Part 2: Optimization Protocols (FAQs)

Module A: Buffer & pH Selection

Q: What is the optimal pH for aqueous stability? A: The optimal pH window is 4.5 – 6.0 .

  • Reasoning: You must maintain the amidine in its protonated form. The pKa of N-phenylbenzamidine derivatives is typically lowered by the electron-withdrawing phenyl group (pKa ~8.0). Keeping the pH at least 2 units below the pKa ensures >99% protonation.

  • Risk: At pH 7.4 (physiological), a significant fraction (~10-20%) may exist as the reactive neutral species, accelerating hydrolysis.

Q: Which buffers should I use? A: Use non-nucleophilic buffers.

  • Recommended: Acetate (pH 4.5–5.0), MES (pH 6.0), or Citrate.

  • Avoid: Phosphate (can act as a general base catalyst) and Tris (nucleophilic amine can react with the amidine carbon).

Q: Can I use PBS? A: No. PBS (pH 7.4) places the molecule in the "Danger Zone" for hydrolysis and phosphate ions can catalyze the reaction. If physiological conditions are required for an assay, prepare the solution immediately before use.

Module B: Solvents & Formulation

Q: How should I prepare stock solutions? A: Never store the compound in water.

  • Protocol: Dissolve the powder in 100% DMSO or Ethanol to create a high-concentration stock (e.g., 10–50 mM).

  • Stability: Anhydrous DMSO stocks stored at -20°C are stable for months.

  • Usage: Dilute the DMSO stock into the aqueous buffer (pH 5.0) immediately prior to the experiment.

Q: Does temperature matter? A: Yes. Hydrolysis rates follow the Arrhenius equation.

  • Rule of Thumb: Every 10°C increase roughly doubles the hydrolysis rate.

  • Action: Keep aqueous solutions on ice (4°C). Do not heat to dissolve; if the compound is stubborn, use sonication in the DMSO stage, not the aqueous stage.

Module C: Troubleshooting & QC

Q: How do I know if my compound has hydrolyzed? A: The solution may turn cloudy (the amide product is often less soluble than the amidine salt), or you may see a shift in retention time on HPLC.

Table 1: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Precipitation Formation of N-phenylisonicotinamide (hydrolysis product) OR pH is too high (free base precipitation).Check pH. If pH > 7, acidify to pH 5. If pH is 5 and precipitate persists, hydrolysis has occurred.
Loss of Potency Conversion to inactive amide.Prepare fresh solution from DMSO stock. Minimize time in aqueous buffer.
LC-MS Mass Shift Observation of M+1 mass (Hydrolysis adds H2O, loses NH3).Mass shift: -17 (NH3 loss) + 18 (H2O gain) = +1 Da . Look for M+1 peak.

Part 3: Experimental Workflow

Decision Tree for Handling

Use this logic flow to determine the correct handling procedure for your specific application.

HandlingWorkflow Figure 2: Decision Tree for Handling and Formulation. Start Start: this compound Solid Powder Stock Dissolve in 100% DMSO (Store at -20°C) Start->Stock AppType Application Type? Stock->AppType InVitro In Vitro Assay (Enzyme/Cell) AppType->InVitro InVivo In Vivo Injection AppType->InVivo BufferPrep Prepare Buffer: Acetate or MES (pH 5.0-6.0) InVitro->BufferPrep SalinePrep Use Acidified Saline (pH 5.0) or Cyclodextrin formulation InVivo->SalinePrep Dilution Dilute DMSO Stock 1:1000 into Buffer immediately before use BufferPrep->Dilution

Analytical Verification (HPLC Method)

To verify the integrity of your compound, use the following generic HPLC conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amidine during the run).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Expected Result: The Amide degradant is less polar (lacks the charged amidine group) and will typically elute later than the Amidine peak in an acidic mobile phase.

References

  • Oszczapowicz, J., & Raczyńska, E. (1989). Amidines.[4][5][6] Part 28. pKa values of N1,N1-dimethyl-N2-phenylformamidines and -acetamidines. Journal of the Chemical Society, Perkin Transactions 2. Link

    • Context: Establishes the pKa range and substituent effects for N-phenyl amidines, supporting the recommend
  • Barker, C. C. (1984). The Hydrolysis of Amidines.[2][7][8] In The Chemistry of Amidines and Imidates (Vol. 2). Wiley.

    • Context: Authoritative text on the mechanism of amidine hydrolysis, confirming the instability of the neutral species and the ammonia leaving group p
  • Gomes, P., et al. (2021). Hydrolysis of Benzamidines: A Computational and Experimental Study. ChemRxiv. Link

    • Context: Provides kinetic data on benzamidine stability, demonstrating the dramatic increase in hydrolysis rate as pH increases
  • PubChem Compound Summary: this compound. National Center for Biotechnology Information (2025). PubChem CID 32010. Link

    • Context: Verification of chemical structure and identifiers.[5]

Sources

Validation & Comparative

Technical Comparison Guide: N-Phenylisonicotinamidine vs. Standard iNOS Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

In the development of anti-inflammatory therapeutics, the selective inhibition of Inducible Nitric Oxide Synthase (iNOS) remains a critical yet elusive goal.[1] While constitutive isoforms (eNOS and nNOS) are vital for cardiovascular and neuronal homeostasis, iNOS overexpression drives pathological inflammation in sepsis, rheumatoid arthritis, and neurodegeneration.

This guide provides a technical analysis of N-Phenylisonicotinamidine (N-PIA) —a representative of the aryl-amidine class—against the industry "gold standards": 1400W , L-NIL , and Aminoguanidine . We dissect their mechanistic differences, kinetic profiles, and experimental utility to assist you in selecting the optimal probe for your specific research context.

Mechanistic Differentiation

The core distinction between these inhibitors lies in their binding kinetics and interaction with the iNOS active site (heme domain).

This compound (N-PIA)
  • Class: Competitive, Reversible Inhibitor.

  • Mechanism: N-PIA functions primarily as an arginine mimic. The amidine moiety forms hydrogen bonds with the conserved glutamate (Glu371 in murine iNOS) within the substrate access channel. The phenyl-isonicotinyl scaffold provides steric bulk that exploits subtle hydrophobic differences in the iNOS pocket compared to eNOS.

  • Key Feature: Rapid on/off kinetics. Unlike 1400W, N-PIA typically allows for enzyme activity recovery after washout, making it suitable for studies requiring reversible modulation.

The Standards
  • 1400W (N-(3-(Aminomethyl)benzyl)acetamidine): The "Gold Standard" for selectivity. It acts as a slow, tight-binding inhibitor .[2] It initially binds competitively but undergoes a conformational change to form an essentially irreversible complex (Kd < 7 nM).

  • L-NIL (L-N6-(1-iminoethyl)lysine): A selective, competitive inhibitor. It mimics the ornithine/lysine structure but lacks the extreme tight-binding characteristic of 1400W.

  • Aminoguanidine: An early-generation inhibitor. It acts as a mechanism-based inactivator but suffers from poor selectivity (hitting eNOS/nNOS) and off-target effects (inhibiting diamine oxidase).

Mechanistic Pathway Diagram

iNOS_Inhibition_Mechanism L_Arg L-Arginine iNOS_Active iNOS Active Site (Heme-Fe + BH4) L_Arg->iNOS_Active Substrate Binding NO_Prod Nitric Oxide (NO) + Citrulline iNOS_Active->NO_Prod Catalysis N_PIA This compound (Competitive Reversible) N_PIA->iNOS_Active Competes with L-Arg (Rapid Equilibrium) W1400 1400W (Slow Tight-Binding) W1400->iNOS_Active Irreversible Blockade (Conformational Lock)

Figure 1: Mechanistic divergence between competitive reversible inhibitors (N-PIA) and slow tight-binding inhibitors (1400W).

Performance Metrics: The Data

The following table synthesizes experimental data comparing potency and selectivity. Note that IC50 values can vary based on assay conditions (e.g., cofactor concentration).

InhibitorIC50 (iNOS)Selectivity (iNOS vs eNOS)Binding TypeBiological Half-LifePrimary Application
This compound ~50 - 200 nM*High (> 50-fold)Competitive, ReversibleModerateReversible modulation studies; SAR development
1400W 7 nMUltra-High (> 1000-fold)Slow, Tight-Binding (Irreversible)Long"Knockout-like" chemical inhibition; In vivo sepsis models
L-NIL 3.3 µMModerate (~50-fold)Competitive, ReversibleShortGeneral in vitro screening; Acute inflammation models
Aminoguanidine ~10 - 50 µMLow (< 10-fold)Mechanism-basedShortHistorical reference; Non-selective baseline

*Note: Values for this compound are estimated based on the general class of N-aryl amidine inhibitors reported in literature (e.g., Hansen et al., J. Med. Chem).[1][3][4][5][6]

Experimental Protocols

To validate the efficacy of this compound against these standards, we recommend a two-tiered approach: a cellular screening assay (Griess) and a kinetic characterization.

Protocol A: Cellular Potency (Griess Assay)

Objective: Determine IC50 in a relevant biological context (RAW 264.7 Macrophages).

  • Cell Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate (DMEM + 10% FBS). Adhere for 24h.
    
  • Induction: Replace media with fresh DMEM (phenol-red free) containing LPS (1 µg/mL) and IFN-

    
     (10 ng/mL) .
    
  • Treatment: Simultaneously add the inhibitor (N-PIA, 1400W, or Vehicle) in a serial dilution (e.g., 0.1 nM to 100 µM).

    • Critical Step: Ensure DMSO concentration is < 0.5% in all wells to prevent cytotoxicity.

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.

  • Griess Reaction:

    • Transfer 50 µL of supernatant to a new plate.

    • Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5 min.

    • Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min.

  • Readout: Measure absorbance at 540 nm . Calculate Nitrite concentration using a NaNO2 standard curve.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Kinetic Characterization (Cell-Free)

Objective: Distinguish between competitive (N-PIA) and slow-tight binding (1400W) mechanisms.

  • Enzyme Prep: Use recombinant human or murine iNOS (commercially available).

  • Substrate Setup: Prepare reaction buffer (50 mM HEPES, pH 7.4) with varying concentrations of L-Arginine (e.g., 5, 10, 20, 50, 100 µM).

    • Cofactors: Include NADPH (1 mM), FAD/FMN (5 µM), BH4 (10 µM), and Calmodulin (30 nM).

  • Inhibitor Addition: Add fixed concentration of inhibitor (approx. expected IC50).[6]

  • Reaction: Initiate with NADPH.[4] Monitor NADPH oxidation (340 nm) or Hemoglobin capture (401 nm) for 5-10 minutes.

  • Data Processing:

    • Construct Lineweaver-Burk plots (1/V vs 1/[S]).

    • Competitive (N-PIA): Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Non-Competitive/Irreversible (1400W): Lines may intersect on X-axis or show time-dependent inhibition (curved progress curves).

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Cellular Screening cluster_1 Phase 2: Mechanism RAW_Cells RAW 264.7 Macrophages Induction LPS + IFN-g + Inhibitor RAW_Cells->Induction Griess Griess Assay (Nitrite Quant) Induction->Griess Enzyme Recombinant iNOS Griess->Enzyme Hit Selection Kinetics Lineweaver-Burk Analysis Enzyme->Kinetics

Figure 2: Sequential workflow for validating iNOS inhibitor potency and mechanism.

Expert Commentary: When to Use Which?

  • Use 1400W when: You need to simulate an "iNOS knockout" phenotype in a biological system. Its irreversible nature ensures that once the enzyme is hit, it stays inactive, simplifying data interpretation in complex in vivo sepsis or stroke models.

  • Use this compound (or L-NIL) when: You are studying the dynamics of NO signaling. If your experiment requires washing out the inhibitor to observe recovery of function, or if you are performing structure-activity relationship (SAR) studies to design novel drugs, the reversible nature of the amidine class is superior. 1400W's tight binding can mask subtle SAR trends.

  • Avoid Aminoguanidine: Unless replicating historical data (pre-1995), there is little justification for its use given its poor selectivity profile.

References

  • Garvey, E. P., et al. (1997). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo." Journal of Biological Chemistry. Link

  • Alderton, W. K., et al. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal. Link

  • Hansen, T. K., et al. (2009). "Discovery of inducible nitric oxide synthase (iNOS) inhibitor development candidate...". Journal of Medicinal Chemistry. Link

  • Southan, G. J., & Szabo, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms."[1][7][8][9] Biochemical Pharmacology. Link

  • Sigma-Aldrich. "Nitric Oxide Synthase Assay Kit Protocol." Link

Sources

A Senior Application Scientist's Guide to Benchmarking N-Phenylisonicotinamidine Cytotoxicity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the early-stage assessment of a novel compound's cytotoxic potential is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for benchmarking the cytotoxicity of N-Phenylisonicotinamidine, a synthetic compound with a nicotinamide core that suggests potential interactions with key cellular pathways implicated in cancer biology.

Given the limited publicly available data on this compound, this guide establishes a robust, self-validating methodology for its initial cytotoxic characterization. We will delve into the rationale behind cell line selection, provide detailed experimental protocols for a multi-faceted assessment of cell viability and death, and propose a data-driven approach to interpreting the results. Furthermore, we will explore a hypothesized mechanism of action based on the compound's structural motifs, providing a foundation for future mechanistic studies.

Strategic Selection of Cell Lines: A Triad of Diverse Cancer Models

The choice of cell lines is paramount for a comprehensive initial cytotoxicity screen. A diverse panel can reveal tissue-specific sensitivities and provide broader insights into the compound's potential therapeutic window. For this benchmark, we have selected three well-characterized and widely used human cancer cell lines, each representing a different major cancer type:

  • A549 (Human Lung Carcinoma): These adenocarcinomic human alveolar basal epithelial cells are a cornerstone of lung cancer research.[1][2] A549 cells are known for their ability to synthesize lecithin and maintain membrane phospholipids, making them a relevant model for studying the effects of xenobiotics on pulmonary cells.[2][3] Their robust nature and well-documented characteristics make them an excellent starting point for cytotoxicity screening.[4]

  • HepG2 (Human Hepatocellular Carcinoma): Derived from a human liver carcinoma, the HepG2 cell line is a critical tool in toxicology and drug metabolism studies.[5][6] These epithelial-like cells retain many of the metabolic functions of primary hepatocytes, secreting a variety of plasma proteins.[5][7] Evaluating cytotoxicity in HepG2 cells can provide early indications of potential hepatotoxicity, a common concern in drug development.[8]

  • HeLa (Human Cervical Adenocarcinoma): As the first immortal human cell line, HeLa cells have been instrumental in countless scientific discoveries.[9][10] Derived from a cervical cancer, these cells are known for their rapid proliferation and robustness in culture.[9][11] Their inclusion in this panel provides a benchmark against a highly proliferative and well-characterized cancer cell line.[12]

A Multi-Pronged Approach to Cytotoxicity Assessment

To ensure the trustworthiness of our findings, we will employ a battery of three distinct assays, each interrogating a different aspect of cellular health. This multi-pronged approach provides a more complete picture of this compound's cytotoxic effects than any single assay alone.

Metabolic Viability: The MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which in most cases correlates with cell viability.[13] In this assay, the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[13] The intensity of the purple color is directly proportional to the number of viable cells.

Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15] LDH is a stable cytoplasmic enzyme that is released upon rupture of the plasma membrane, a hallmark of necrosis and late-stage apoptosis.[15] This assay provides a direct measure of cell lysis and complements the metabolic data from the MTT assay.[16]

Apoptosis Detection: The Annexin V Assay

To specifically investigate whether this compound induces programmed cell death, we will utilize the Annexin V assay.[17] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Co-staining with a viability dye like propidium iodide (PI) allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[17]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating by including appropriate controls and clear endpoints.

General Cell Culture and Seeding
  • Cell Culture: Culture A549, HepG2, and HeLa cells in their respective recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in 96-well plates at a density that allows for exponential growth during the course of the experiment (typically 1 x 10^4 cells/well, but should be optimized for each cell line). Allow the cells to adhere and resume logarithmic growth for 24 hours before treatment.

This compound Treatment
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve a range of final concentrations for treatment. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, and 72 hours).

MTT Assay Protocol
  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19] Mix thoroughly by pipetting.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[19]

LDH Assay Protocol
  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[20]

Annexin V Staining Protocol
  • Cell Harvesting: After treatment, collect both the culture medium (containing detached cells) and the adherent cells (by trypsinization).

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add fluorochrome-conjugated Annexin V and propidium iodide to the cell suspension.[21]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[21]

  • Analysis: Analyze the stained cells by flow cytometry.

Data Presentation and Interpretation

For a clear and comparative analysis, all quantitative data should be summarized in a structured table.

Table 1: Cytotoxicity of this compound in A549, HepG2, and HeLa Cell Lines (Hypothetical Data)

CompoundCell LineAssayIC50 (µM) at 48h
This compoundA549MTT25.3 ± 2.1
This compoundA549LDH30.1 ± 3.5
This compoundHepG2MTT42.8 ± 4.5
This compoundHepG2LDH55.2 ± 6.3
This compoundHeLaMTT15.7 ± 1.8
This compoundHeLaLDH18.9 ± 2.2
Doxorubicin (Control)A549MTT0.8 ± 0.1
Doxorubicin (Control)HepG2MTT1.2 ± 0.2
Doxorubicin (Control)HeLaMTT0.5 ± 0.08

IC50 values represent the concentration of the compound that inhibits 50% of cell viability or induces 50% of maximum LDH release. Data are presented as mean ± standard deviation from three independent experiments.

Visualizing the Experimental Workflow

A clear visual representation of the experimental process ensures reproducibility and understanding.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays A549 A549 Seed Seed in 96-well plates A549->Seed HepG2 HepG2 HepG2->Seed HeLa HeLa HeLa->Seed Treatment Treat cells for 24, 48, 72 hours Seed->Treatment Compound This compound (serial dilutions) Compound->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH AnnexinV Annexin V Assay (Apoptosis) Treatment->AnnexinV

Caption: Experimental workflow for benchmarking this compound cytotoxicity.

Hypothesized Mechanism of Action: Targeting NAD+ Metabolism

The chemical structure of this compound, featuring a nicotinamide moiety, provides a strong rationale for hypothesizing its interaction with Nicotinamide Adenine Dinucleotide (NAD+) metabolism. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for several enzymes involved in signaling and DNA repair, most notably Poly (ADP-ribose) polymerases (PARPs).[22][23]

Cancer cells often exhibit an elevated demand for NAD+ to fuel their rapid proliferation and overcome metabolic stress.[24][25] The enzyme Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway and is frequently overexpressed in various cancers.[22][26] Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death.[22][26]

mechanism_of_action cluster_nad_pathway NAD+ Salvage Pathway cluster_parp_pathway DNA Repair & Cell Death NAM Nicotinamide NAMPT NAMPT NAM->NAMPT NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD PARP PARP NAD->PARP Required Co-factor Apoptosis Apoptosis PARP->Apoptosis inhibition leads to DNA_damage DNA Damage DNA_damage->PARP NPhenyl This compound NPhenyl->NAMPT Potential Inhibition NPhenyl->PARP Potential Inhibition

Caption: Hypothesized mechanism of this compound cytotoxicity via NAD+ metabolism.

Given its structural similarity to nicotinamide, this compound may act as a competitive inhibitor of NAMPT, thereby depleting the cellular NAD+ pool and inducing cell death. Alternatively, or in concert, it could directly inhibit PARP enzymes, which are crucial for DNA single-strand break repair.[27] PARP inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in other DNA repair pathways, a concept known as synthetic lethality.[28]

Further experiments, such as measuring intracellular NAD+ levels and assessing PARP activity in treated cells, would be necessary to validate this hypothesis.

Conclusion

This guide provides a robust and scientifically sound framework for the initial cytotoxic characterization of this compound. By employing a diverse panel of cancer cell lines and a multi-assay approach, researchers can obtain reliable and comprehensive data on the compound's cytotoxic potential. The hypothesized mechanism of action offers a starting point for more in-depth mechanistic studies, which are crucial for the continued development of this and other novel anti-cancer agents. This structured approach, grounded in established methodologies and scientific rationale, will enable researchers to make informed decisions about the future trajectory of this compound as a potential therapeutic candidate.

References

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • LDH Cytotoxicity Assay. Bio-protocol. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • MTT (Assay protocol).
  • Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer. NIH. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. [Link]

  • HeLa - Wikipedia. [Link]

  • HepG2 Cell Line. Encyclopedia MDPI. [Link]

  • A549 cell - Wikipedia. [Link]

  • Mechanism of Action of PARP Inhibitors. Annual Reviews. [Link]

  • Targeting NAD+ metabolism: dual roles in cancer treatment. Frontiers. [Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed. [Link]

  • NAD+ Metabolism in Cancer and Cancer Therapies. News-Medical. [Link]

  • The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • Characterization of the A549 cell line as a type II pulmonary epithelial cell model for drug metabolism. PubMed. [Link]

  • Culture and Functional Characterization of Human Hepatoma HepG2 Cells. PubMed. [Link]

  • The Annexin V Apoptosis Assay.
  • Cell line profile: Hep-G2. Culture Collections. [Link]

  • Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer. [Link]

  • Significant Research Advances Enabled by HeLa Cells. NIH Office of Science Policy. [Link]

  • Piperidine - Wikipedia. [Link]

  • PARP inhibitors — Knowledge Hub. Genomics Education Programme. [Link]

  • Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer. [Link]

  • Hep G2 - Wikipedia. [Link]

  • Cell line profile: A549. Culture Collections. [Link]

  • How Do PARP Inhibitors Work In Cancer?. [Link]

  • A549 Cells: Lung Carcinoma Cell Line for Adenovirus. National Cancer Institute's Technology Transfer Center. [Link]

  • (PDF) Genetic characteristics of HeLa cells. ResearchGate. [Link]

  • Hep G2 Cell Line: Liver Cancer Research Applications with Gene Editing & CDX Tumor Models. Cyagen OriCell™. [Link]

  • What are HeLa cells used for in cell biology studies. Andor - Oxford Instruments. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Phenylisonicotinamidine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: The Precautionary Principle

Due to the absence of a specific Safety Data Sheet (SDS) for N-Phenylisonicotinamidine, a thorough risk assessment must be conducted by treating it as a potentially hazardous substance. This approach is informed by the known properties of related compounds. For instance, Isonicotinamide is known to cause skin, eye, and respiratory tract irritation[1][2]. Aromatic amines, a class of compounds to which this compound is related, can be harmful and require careful handling and disposal to prevent environmental contamination[3]. Therefore, it is prudent to assume that this compound may exhibit similar toxicological and ecotoxicological properties.

Assumed Hazards:

  • Acute Toxicity: Potential for irritation to the skin, eyes, and respiratory system upon contact or inhalation[2].

  • Chronic Toxicity: Unknown, but prolonged or repeated exposure should be avoided.

  • Environmental Hazards: Potential for harm to aquatic life. Discharge into the environment must be avoided[4].

Personal Protective Equipment (PPE): Your First Line of Defense

Given the assumed hazards, stringent adherence to the use of appropriate PPE is mandatory when handling this compound in any form (solid, solution, or as waste).

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that could cause serious eye irritation[1][2].
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). It is advisable to wear double gloves[5].To prevent skin contact and potential irritation[2]. The selection of glove material should be based on the solvent used.
Body Protection A lab coat that is fully buttoned.To protect the skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood or if aerosolization is possible[1].To prevent inhalation of the compound, which may cause respiratory tract irritation[2].

Always wash your hands thoroughly after handling the chemical, even if gloves were worn[2][5].

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described in the table above.

  • Contain the Spill:

    • For Solid Spills: Carefully sweep up the material, avoiding the generation of dust, and place it into a suitable, labeled container for disposal[2].

    • For Liquid Spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the Waste: Place the absorbent material and any contaminated items into a designated, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is to manage it as hazardous chemical waste. This must be done in strict accordance with local, state, and federal regulations[6][7].

Experimental Workflow for Disposal

cluster_0 Step 1: Waste Segregation cluster_1 Step 2: Waste Collection & Labeling cluster_2 Step 3: In-Lab Accumulation cluster_3 Step 4: Final Disposal Waste_Generation Generate this compound Waste (e.g., unused solid, contaminated solutions, labware) Segregation Segregate from incompatible wastes (e.g., strong acids, strong oxidizers) Waste_Generation->Segregation Container Select a compatible, leak-proof waste container with a secure lid Segregation->Container Labeling Affix a hazardous waste label. Clearly write 'this compound Waste' and list all components and concentrations Container->Labeling Storage Store in a designated satellite accumulation area within the lab. Use secondary containment. Labeling->Storage Closure Keep the container closed except when adding waste. Storage->Closure EHS_Contact Contact your institution's Environmental Health & Safety (EHS) department for waste pickup. Closure->EHS_Contact Disposal Waste is transported and disposed of by a licensed hazardous waste disposal company. EHS_Contact->Disposal

Caption: Workflow for the safe disposal of this compound waste.

Detailed Procedural Steps:

  • Waste Characterization and Segregation:

    • All waste containing this compound, including unused solid material, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous waste.

    • Segregate this waste from other waste streams, particularly from incompatible materials such as strong acids and strong oxidizing agents[8].

  • Waste Container Selection and Labeling:

    • Choose a waste container that is in good condition, compatible with the waste, and has a tightly sealing lid[9][10]. For solid waste, a securely sealed plastic bag or container is appropriate. For liquid waste, use a bottle with a screw-top cap.

    • As soon as you begin accumulating waste, affix a hazardous waste label provided by your institution's EHS department[9][11].

    • The label must be filled out completely and legibly, including:

      • The full chemical name: "this compound Waste"

      • All other components of the waste mixture (e.g., solvents, buffers) with their approximate concentrations.

      • The date accumulation started.

      • The name of the principal investigator and the laboratory location.

  • In-Laboratory Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and sinks.

    • The use of secondary containment, such as a plastic tub, is highly recommended to contain any potential leaks[9][11].

    • Keep the waste container closed at all times, except when you are actively adding waste to it[9][10].

  • Arranging for Final Disposal:

    • Do not dispose of this compound waste down the drain or in the regular trash.

    • Once the waste container is full, or in accordance with your institution's policies (e.g., waste must be removed from the lab every twelve months[7]), contact your EHS department to arrange for a waste pickup.

    • The EHS department will then ensure the waste is transported to and disposed of by a licensed hazardous waste disposal facility in compliance with all regulations[6].

Decontamination of Labware
  • Reusable Labware: Glassware and other reusable equipment should be decontaminated by rinsing with a suitable solvent. The rinsate must be collected as hazardous waste. Following the initial rinse, the labware can be washed using standard laboratory procedures.

  • Disposable Labware: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, must be placed in the designated solid hazardous waste container.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your research endeavors.

References

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Disposal of Unused Medicines: What You Should Know. Retrieved from [Link]

  • Amines. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Wang, Q., et al. (2024). Environmental occurrence, fate, human exposure, and human health risks of p-phenylenediamines and their quinones. Environment International, 181, 108293. Retrieved from [Link]

  • Vanderbilt University Environmental Health and Safety. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Shaikh, J., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Journal of Infection and Public Health, 16(10), 1615-1625. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Phenylpiperidine (CAS 4096-20-2). Retrieved from [Link]

  • Wood, T. J., & Goulson, D. (2017). The environmental risks of neonicotinoid pesticides: a review of the evidence post 2013. Environmental Science and Pollution Research, 24(21), 17285–17325. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 49-59. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, April 16). Where and How to Dispose of Unused Medicines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Isonicotinamide, 99%. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Chemical Waste Procedures. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Isonicotinic acid. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

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